Hydrocotarnine
Description
Hydrocotarnine has been reported in Corydalis ophiocarpa, Corydalis ochotensis, and Corydalis heterocarpa var. japonica with data available.
RN given refers to parent cpd; structure in Merck, 9th ed, #4679
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXANNZJIZQTCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203535 | |
| Record name | Hydrocotarnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydrocotarnine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
550-10-7 | |
| Record name | Hydrocotarnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocotarnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocotarnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocotarnine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCOTARNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22L6JNE61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydrocotarnine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55.5 - 56.5 °C | |
| Record name | Hydrocotarnine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Hydrocotarnine, a tetrahydroisoquinoline alkaloid. The document details its physicochemical characteristics, spectroscopic profile, chemical reactivity, and biological activity, with a focus on its interaction with opioid receptors. Experimental methodologies for its synthesis and analysis are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of isoquinoline alkaloids and related compounds.
Physicochemical Properties
This compound, with the IUPAC name 4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinoline, is a derivative of the opium alkaloid narcotine.[3] Its core structure consists of a tetrahydroisoquinoline ring system with methoxy and methylenedioxy substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][4][5] |
| Molecular Weight | 221.25 g/mol | [1][4][5] |
| CAS Number | 550-10-7 | [1][4][5] |
| Melting Point | 56 °C | [3][4] |
| Boiling Point | 182-183 °C at 15 Torr | [4] |
| Appearance | Solid, plates from petroleum ether (hemihydrate) | [1][3] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether. Almost insoluble in alkaline solutions. Soluble in acetone, chloroform, and benzene. | [2][3] |
| pKa | Data not available |
Spectroscopic Properties
The structural elucidation and characterization of this compound are primarily achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon and hydrogen framework of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound in CDCl₃ has been reported.[6] While the full dataset is not publicly available, the expected chemical shifts can be predicted based on its structure. The aromatic carbons would appear in the downfield region (100-150 ppm), the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and the aliphatic carbons of the tetrahydroisoquinoline ring in the upfield region (20-60 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the proton environments. The aromatic protons would resonate in the 6-7 ppm region. The methoxy protons would appear as a singlet around 3.8 ppm, and the methylenedioxy protons as a singlet around 5.9 ppm. The N-methyl protons would be a singlet around 2.4 ppm, and the aliphatic protons of the tetrahydroisoquinoline ring would show complex splitting patterns in the 2.5-3.5 ppm range.
Experimental Protocol: NMR Spectroscopy A general protocol for obtaining NMR spectra of this compound would involve:
-
Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transferring the solution to an NMR tube.
-
Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Processing the data to obtain the chemical shifts, coupling constants, and integration values for signal assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
-
Electron Ionization (EI-MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is expected to involve the cleavage of the tetrahydroisoquinoline ring, leading to characteristic fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of this compound has been reported, indicating its suitability for this analytical technique.[1]
Experimental Protocol: GC-MS Analysis
-
A solution of this compound in a suitable solvent (e.g., methanol) is prepared.
-
The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The compound is separated from other components based on its volatility and interaction with the stationary phase.
-
The eluted compound is then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Characteristic Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), C-O stretching of the methoxy and methylenedioxy groups (around 1000-1300 cm⁻¹), and C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹).
Experimental Protocol: IR Spectroscopy
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed between salt plates.
-
The IR spectrum is recorded using an FTIR spectrometer.
Chemical Reactivity and Synthesis
This compound exhibits reactivity characteristic of a tetrahydroisoquinoline alkaloid.
Stability
This compound is reported to be stable under normal conditions. However, it may undergo degradation at extreme pH and temperature.[2]
Synthesis
This compound can be synthesized by the reduction of cotarnine.
References
- 1. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
In Vitro Biological Screening of Hydrocotarnine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocotarnine, an isoquinoline alkaloid found in plants of the Corydalis genus, represents a class of compounds with significant potential in drug discovery. Alkaloids derived from Corydalis species have demonstrated a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the in vitro biological screening of this compound, offering detailed experimental protocols and summarizing available data to facilitate further research and development. While specific data for this compound is limited in the current literature, this guide draws upon established methodologies for analogous isoquinoline alkaloids to provide a robust framework for its investigation.
Potential In Vitro Biological Activities of this compound
Based on the known bioactivities of related isoquinoline alkaloids, the primary areas for in vitro screening of this compound include cytotoxicity against cancer cell lines, antimicrobial effects against pathogenic bacteria and fungi, and anti-inflammatory properties.
Anticancer Activity
Isoquinoline alkaloids from Corydalis have been shown to exert cytotoxic effects on various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3]
Antimicrobial Activity
Many plant-derived alkaloids exhibit antimicrobial properties.[4][5] Screening this compound against a panel of clinically relevant bacteria and fungi can reveal its potential as an anti-infective agent.
Anti-inflammatory Activity
Alkaloids from Corydalis yanhusuo have been reported to possess anti-inflammatory effects.[1][6] In vitro assays can be employed to assess the potential of this compound to modulate inflammatory pathways.
Quantitative Data Summary
Due to the limited number of studies focusing specifically on this compound, a comprehensive table of quantitative data (e.g., IC50, MIC values) is not currently available. The tables below are presented as templates for researchers to populate as data becomes available through the execution of the protocols outlined in this guide.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| e.g., MCF-7 | e.g., MTT | Data to be determined | e.g., Doxorubicin | Data to be determined |
| e.g., A549 | e.g., MTT | Data to be determined | e.g., Doxorubicin | Data to be determined |
| e.g., HeLa | e.g., MTT | Data to be determined | e.g., Doxorubicin | Data to be determined |
Table 2: In Vitro Antimicrobial Activity of this compound
| Microorganism | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| e.g., S. aureus | e.g., Broth Microdilution | Data to be determined | e.g., Gentamicin | Data to be determined |
| e.g., E. coli | e.g., Broth Microdilution | Data to be determined | e.g., Gentamicin | Data to be determined |
| e.g., C. albicans | e.g., Broth Microdilution | Data to be determined | e.g., Amphotericin B | Data to be determined |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line/Target | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| e.g., NO Production | e.g., RAW 264.7 | Data to be determined | e.g., L-NAME | Data to be determined |
| e.g., COX-2 Inhibition | e.g., Enzyme Assay | Data to be determined | e.g., Celecoxib | Data to be determined |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro screening assays, adapted for the evaluation of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11][12]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Protocol:
-
Prepare Dilutions: Add 50 µL of broth to each well of a 96-well plate. Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16][17] This can be observed visually or by adding a viability indicator like resazurin.
Anti-inflammatory Screening: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a putative experimental workflow for cytotoxicity screening and a potential signaling pathway that may be modulated by isoquinoline alkaloids like this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Putative anti-inflammatory signaling pathway (NF-κB) potentially modulated by this compound.
Conclusion
While direct experimental data on the in vitro biological activities of this compound is currently sparse, its structural similarity to other bioactive isoquinoline alkaloids suggests a high potential for anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and frameworks provided in this technical guide offer a solid foundation for researchers to systematically investigate the pharmacological profile of this compound. Further studies are crucial to elucidate its specific mechanisms of action and to determine its therapeutic potential. The data generated from such screenings will be invaluable for the drug development community and for advancing our understanding of the medicinal properties of natural products.
References
- 1. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. the-composition-pharmacological-effects-related-mechanisms-and-drug-delivery-of-alkaloids-from-corydalis-yanhusuo - Ask this paper | Bohrium [bohrium.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. courses.edx.org [courses.edx.org]
- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cannabinoids-Promising Antimicrobial Drugs or Intoxicants with Benefits? | MDPI [mdpi.com]
- 17. Broad-Spectrum Antimicrobial Activity of Ultrafine (BiO)2CO3 NPs Functionalized with PVP That Can Overcome the Resistance to Ciprofloxacin, AgNPs and Meropenem in Pseudomonas aeruginosa [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. ijisrt.com [ijisrt.com]
Preliminary Investigation into the Mechanism of Action of Hydrocotarnine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocotarnine, a tetrahydroisoquinoline alkaloid found in opium, belongs to a class of compounds known for their diverse pharmacological activities, particularly on the central nervous system (CNS).[1] While specific research on the mechanism of action of this compound is limited, this technical guide provides a preliminary investigation based on the known pharmacology of related tetrahydroisoquinoline alkaloids and the general principles of CNS-acting drugs. This document outlines potential molecular targets, proposes hypothetical signaling pathways, and details relevant experimental protocols to guide future research in elucidating the precise mechanism of action of this compound.
Introduction
This compound is classified as a tetrahydroisoquinoline derivative, a structural motif present in numerous bioactive natural products and synthetic drugs.[1] Compounds within this class have demonstrated a wide array of biological effects, including antitumor, antibiotic, anti-inflammatory, and significant actions on the central nervous system. Due to its structural similarity to other psychoactive alkaloids, it is hypothesized that this compound may exert its effects through interaction with various neurotransmitter systems. This guide aims to synthesize the available, albeit limited, information and provide a framework for a comprehensive investigation into its pharmacological profile.
Potential Molecular Targets and Pharmacological Effects
Opioid Receptors
Several tetrahydroisoquinoline alkaloids have been shown to interact with opioid receptors.[2] Given that this compound is a constituent of opium, which is the source of morphine and other opioids, it is plausible that this compound may exhibit some affinity for one or more opioid receptor subtypes (μ, δ, κ). The potential effects could range from agonism to antagonism, leading to modulation of pain perception, mood, and autonomic functions.
Dopamine Receptors
Certain tetrahydroisoquinolines have demonstrated the ability to act as dopamine receptor antagonists.[2] Interaction with dopamine receptors could imply a role for this compound in modulating motor control, reward pathways, and cognitive functions.
Other Potential Targets
Beyond opioid and dopamine receptors, other potential molecular targets for this compound could include:
-
Adrenergic Receptors: Influencing cardiovascular and autonomic nervous system functions.
-
Serotonin Receptors: Affecting mood, sleep, and appetite.
-
Ion Channels: Modulating neuronal excitability.
-
Enzymes: Such as monoamine oxidase or acetylcholinesterase, which are involved in neurotransmitter metabolism.
Quantitative Data on Related Tetrahydroisoquinoline Alkaloids
While specific quantitative data for this compound is unavailable, the following table summarizes the binding affinities of related tetrahydroisoquinoline alkaloids for opioid receptors to provide a comparative context.
| Compound | Receptor | Ki (μM) | Source |
| Salsolinol | Opioid | 62 | [3] |
| Tetrahydropapaveroline | Opioid | 19.5 | [3] |
Note: The affinity of these related compounds for opioid receptors is in the micromolar range, suggesting a relatively low potency compared to classical opioids like morphine.
Proposed Signaling Pathways (Hypothetical)
Based on the potential interactions with opioid and dopamine receptors, the following signaling pathways are proposed as starting points for investigation.
G-Protein Coupled Receptor (GPCR) Signaling
If this compound acts as an agonist at Gαi/o-coupled receptors, such as the μ-opioid receptor or the D2 dopamine receptor, it could initiate the following signaling cascade:
Caption: Hypothetical Gαi/o-coupled receptor signaling cascade initiated by this compound.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for a panel of receptors, particularly opioid and dopamine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat brain homogenates for opioid receptors, or CHO-K1 cells transfected with human dopamine receptor subtypes).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptors, [³H]-spiperone for D2 dopamine receptors).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vivo Assessment of CNS Depressant Activity
Objective: To evaluate the potential CNS depressant effects of this compound in an animal model.
Methodology:
-
Animal Model: Use male Swiss albino mice (20-25 g).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., diazepam) should be included.
-
Locomotor Activity (Open Field Test):
-
Place individual mice in the center of an open field apparatus (a square arena with the floor divided into smaller squares).
-
Record the number of squares crossed, rearing frequency, and grooming behavior over a specified time period (e.g., 5 minutes) at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
A significant decrease in these parameters compared to the control group indicates CNS depression.
-
-
Motor Coordination (Rota-rod Test):
-
Train the mice to stay on a rotating rod.
-
After drug administration, place the mice on the rota-rod and record the latency to fall.
-
A decrease in the time spent on the rod indicates impaired motor coordination, a common effect of CNS depressants.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the control groups.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the preliminary investigation of this compound's mechanism of action.
References
No Specific Protein Targets Identified for Hydrocotarnine in Publicly Available Research
Despite a comprehensive review of scientific literature, no specific, experimentally validated protein targets for the tetrahydroisoquinoline alkaloid Hydrocotarnine have been identified. As a result, the creation of an in-depth technical guide detailing its protein interactions, quantitative binding data, and associated signaling pathways is not possible at this time.
This compound is a known constituent of certain plant species, including some in the Corydalis genus, and is classified as a tetrahydroisoquinoline alkaloid. While this class of compounds is known to exhibit a wide range of biological activities—including antitumor, antimicrobial, and central nervous system effects—specific research into the molecular mechanism of action of this compound is conspicuously absent from publicly available scientific databases.
Initial and subsequent in-depth searches for pharmacological studies, binding assays, enzymatic activity modulation, and in silico computational docking studies specifically involving this compound have failed to yield any concrete protein interactions. The available literature primarily focuses on the isolation and structural characterization of this compound or discusses the pharmacological properties of other, more extensively studied opium alkaloids like morphine and codeine, which are structurally and functionally distinct.
Without primary research data, it is impossible to fulfill the core requirements of a technical guide, which would necessitate:
-
Quantitative Data Presentation: No binding affinities (e.g., Ki, IC50, Kd) for this compound with any protein target have been published.
-
Experimental Protocols: The absence of target identification studies means there are no methodologies to detail.
-
Signaling Pathway Visualization: Without known protein targets, the downstream signaling cascades modulated by this compound remain unknown.
Broader Context of Tetrahydroisoquinoline Alkaloids
While information on this compound is scarce, the broader family of tetrahydroisoquinoline alkaloids has been shown to interact with a variety of protein targets, leading to their diverse pharmacological effects. These targets include:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Enzymes
-
Transporters
It is plausible that this compound may interact with one or more of these protein families. However, without direct experimental evidence, any such assertion would be purely speculative.
The lack of data on the protein targets of this compound represents a significant knowledge gap. For researchers in pharmacology and drug discovery, this presents a potential opportunity for novel investigation. Standard screening methodologies could be employed to elucidate the biological activity and identify the molecular targets of this naturally occurring alkaloid. Such studies would be the essential first step toward understanding its potential therapeutic applications and developing a comprehensive technical profile as originally requested. Until such research is conducted and published, the protein targets of this compound will remain undefined.
An In-Depth Technical Guide on the Core Pharmacology of Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocotarnine is a compound structurally related to the isoquinoline alkaloids, a class of compounds with diverse pharmacological activities. While its name bears resemblance to the well-known opioid analgesic hydrocodone, detailed pharmacological data on this compound is notably scarce in publicly available scientific literature. This guide aims to synthesize the limited existing information on the basic pharmacology of this compound, highlighting areas where data is absent and suggesting avenues for future research. The primary objective is to provide a foundational understanding for researchers and drug development professionals interested in this compound. Due to the limited data, this document will focus on presenting the available pharmacokinetic parameters and qualitative descriptions of its potential mechanism of action, while clearly delineating the significant gaps in current knowledge.
Introduction
This compound is a derivative of cotarnine, which itself is an oxidation product of the opium alkaloid noscapine. Its chemical structure, 4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, places it within the broader class of isoquinoline alkaloids. While many compounds in this class exhibit significant interactions with the central nervous system, the specific pharmacological profile of this compound remains largely uncharacterized. This guide will collate the available data and provide a framework for understanding its potential therapeutic applications and areas requiring further investigation.
Pharmacodynamics: A Largely Unexplored Landscape
The pharmacodynamics of a drug describe its mechanism of action and the relationship between drug concentration and its effect. For this compound, this is an area with substantial knowledge gaps.
Mechanism of Action
It has been suggested that this compound hydrochloride may interact with opioid receptors in the central nervous system, exhibiting analgesic properties akin to other opiate derivatives.[3] Specifically, it is thought to act on mu-opioid receptors, leading to a modulation of neurotransmitter release and subsequent alterations in pain perception.[3] However, this proposed mechanism is not substantiated by quantitative binding affinity data (e.g., Kᵢ values) or functional assay results (e.g., EC₅₀ or IC₅₀ values) in the available literature.
To definitively elucidate the mechanism of action, a series of in vitro experiments would be required. A logical workflow for such an investigation is outlined below.
References
- 1. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Correlations From 2 Studies Evaluating Abuse Potential of Hydrocodone Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Assessment of Hydrocotarnine's Therapeutic Potential: A Technical Guide for Researchers
Foreword: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the initial assessment of the therapeutic potential of Hydrocotarnine. Due to the limited availability of direct quantitative data for this compound, this guide focuses on summarizing existing knowledge, presenting comparative data from related compounds, detailing relevant experimental protocols, and proposing putative mechanisms of action that require experimental validation.
Introduction to this compound
This compound is a tetrahydroisoquinoline alkaloid and a known metabolite of the opium alkaloid narcotine (also known as noscapine). Structurally related to other benzylisoquinoline alkaloids, it has been identified in various plant species. Preliminary research suggests that this compound may possess therapeutic potential as both an analgesic and an anticancer agent, warranting further investigation.
Putative Therapeutic Potential
Analgesic Properties
Anticancer Properties
There are preliminary indications that this compound may possess anticancer properties. The potential mechanisms could involve the induction of apoptosis, inhibition of cell proliferation, or modulation of specific signaling pathways implicated in cancer progression. However, comprehensive studies detailing its efficacy against specific cancer cell lines, its IC50 values, and its precise mechanism of action are currently lacking.
Quantitative Data on Related Opioid Compounds
To provide a quantitative context for the potential analgesic effects of this compound, the following table summarizes the mu-opioid receptor binding affinities (Ki) for several well-characterized opioid compounds. These values serve as a benchmark for future experimental determination of this compound's binding profile.
| Compound | Ki (nM) at Mu-Opioid Receptor |
| Morphine | 1.2[1] |
| Hydrocodone | 19.8[1] |
| Hydromorphone | 0.6[1] |
| Codeine | >100[2] |
| Naloxone | 1.518 ± 0.065[2] |
Proposed Experimental Protocols
To rigorously assess the therapeutic potential of this compound, a series of well-defined experiments are necessary. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligand Binding: Competition binding assays are performed using a specific radioligand for each receptor (e.g., [³H]DAMGO for µ-opioid receptor).
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and calculate its IC50 values.
Methodology (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
In Vivo Analgesic Assays
Objective: To evaluate the central analgesic activity of this compound.
Methodology:
-
Animal Model: Mice or rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Treatment: Animals are administered this compound or a vehicle control at various doses.
-
Measurement: The reaction time is measured at different time points after drug administration (e.g., 30, 60, 90 minutes).
-
Data Analysis: An increase in the reaction latency compared to the control group indicates an analgesic effect.
Objective: To evaluate the peripheral analgesic activity of this compound.
Methodology:
-
Animal Model: Mice are typically used.
-
Induction of Writhing: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Treatment: Animals are pre-treated with this compound or a vehicle control at various doses.
-
Observation: After a set period following the acetic acid injection, the number of writhes is counted for a specific duration (e.g., 15 minutes).
-
Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates a peripheral analgesic effect. The percentage of inhibition is calculated.
Proposed Signaling Pathways and Mechanisms of Action
Analgesic Action: Opioid Receptor Signaling
Based on its structural similarity to other opioids, this compound is hypothesized to exert its analgesic effects through the modulation of opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Proposed mechanism of this compound's analgesic action via µ-opioid receptor signaling.
Anticancer Action: Putative Apoptotic Pathway
A potential mechanism for this compound's anticancer activity could be the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many natural product-derived anticancer agents.
References
Methodological & Application
Synthesis of Hydrocotarnine from Noscapine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of hydrocotarnine from noscapine, a naturally occurring phthalideisoquinoline alkaloid. Two primary synthetic routes are presented: a two-step process involving the oxidative degradation of noscapine to cotarnine followed by reduction, and a one-step reductive cleavage of noscapine. These methods offer versatile options for obtaining this compound, a valuable intermediate in the synthesis of various bioactive molecules. This application note includes comprehensive experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis and purification of this compound.
Introduction
Noscapine, an alkaloid isolated from the opium poppy (Papaver somniferum), has garnered significant attention for its antitussive properties and, more recently, for its potential as an anticancer agent. Chemical modification of noscapine has led to the development of derivatives with enhanced biological activities. This compound is a key synthetic intermediate derived from noscapine, serving as a building block for novel therapeutic agents. This document outlines two established protocols for the synthesis of this compound from noscapine, providing researchers with the necessary information to produce this compound efficiently and in high yield.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes for converting noscapine to this compound.
| Parameter | Two-Step Synthesis: Step 1 (Noscapine to Cotarnine) | Two-Step Synthesis: Step 2 (Cotarnine to this compound) | One-Step Synthesis (Noscapine to this compound) |
| Starting Material | Noscapine | Cotarnine | Noscapine |
| Reagents | 18% (v/v) Nitric Acid (HNO₃) | Sodium borohydride (NaBH₄), Trifluoroacetic acid (TFA) | Zinc (Zn) dust, Hydrochloric acid (HCl) |
| Solvent | Water | Chloroform (CHCl₃) | Not explicitly specified, likely an acidic aqueous medium |
| Reaction Temperature | 50 °C[1] | Room Temperature (typical for NaBH₄ reductions) | Not explicitly specified, likely room temperature or gentle heating |
| Reaction Time | 1.5 hours[1] | Not explicitly specified, typically 1-3 hours for similar reductions | Not explicitly specified |
| Yield | 87% (for Cotarnine)[1] | Not explicitly specified | Not explicitly specified |
| Purification Method | Filtration and washing with cold water[1] | Aqueous work-up and extraction | Not explicitly specified, likely extraction and chromatography |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from Noscapine
This protocol involves the initial oxidative degradation of noscapine to cotarnine, followed by the reduction of cotarnine to this compound.[2][3]
Step 1: Synthesis of Cotarnine from Noscapine [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20 g of noscapine to 150 mL of 18% (v/v) aqueous nitric acid.
-
Reaction: Heat the mixture to 50 °C with continuous stirring. Maintain this temperature for 1.5 hours. The solution will change color, and a precipitate may form towards the end of the reaction.
-
Work-up: After 1.5 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with several portions of cold deionized water.
-
Drying: Dry the purified cotarnine under vacuum to a constant weight. The expected yield is approximately 87%.
Step 2: Reduction of Cotarnine to this compound [2][3]
-
Reaction Setup: Dissolve the cotarnine obtained from Step 1 in chloroform (CHCl₃) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add trifluoroacetic acid (TFA) followed by the portion-wise addition of sodium borohydride (NaBH₄). The reaction is exothermic, and the addition should be controlled to maintain the temperature at or below room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC is recommended).
-
Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Protocol 2: One-Step Synthesis of this compound from Noscapine
This protocol describes the direct reductive cleavage of noscapine to yield this compound and meconine.
-
Reaction Setup: In a round-bottom flask, suspend noscapine in an appropriate acidic aqueous solution (e.g., dilute hydrochloric acid).
-
Addition of Reducing Agent: To the stirred suspension, add zinc (Zn) dust in portions. The reaction may be exothermic.
-
Reaction: Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove unreacted zinc and other insoluble materials.
-
Isolation: Make the filtrate alkaline with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent such as chloroform or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of this compound and meconine can be separated by column chromatography.
Mandatory Visualization
References
Application Notes and Protocols for the N-demethylation of Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-demethylation of alkaloids is a critical transformation in synthetic and medicinal chemistry. This process allows for the removal of a methyl group from a nitrogen atom, providing a secondary amine that serves as a key intermediate for the synthesis of new derivatives with potentially altered pharmacological properties. Hydrocotarnine, a tetrahydroisoquinoline alkaloid, is a valuable scaffold for the development of novel therapeutic agents. The ability to efficiently N-demethylate this compound opens avenues for further structural modifications and the exploration of its structure-activity relationships (SAR).
These application notes provide detailed protocols for three common methodologies for the N-demethylation of this compound: the von Braun reaction, chloroformate-mediated N-demethylation, and the Polonovski reaction. The protocols are based on established procedures for structurally related alkaloids and are intended to serve as a starting point for optimization in a research setting.
Chemical Transformation
The general N-demethylation of this compound can be represented as follows:
Caption: General chemical transformation of this compound to Northis compound.
Methodology 1: Von Braun Reaction
The von Braun reaction involves the use of cyanogen bromide (CNBr) to cleave tertiary amines. The reaction proceeds through a cyanamide intermediate, which is subsequently hydrolyzed to yield the secondary amine.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Cyanogen bromide (CNBr)
-
Anhydrous benzene or toluene
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or chloroform for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cyanamide Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous benzene or toluene.
-
Add cyanogen bromide (1.1 to 1.5 equivalents) portion-wise to the solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
-
Hydrolysis of the Cyanamide Intermediate:
-
To the crude cyanamide residue, add a mixture of methanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Reflux the mixture for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a cold sodium hydroxide solution.
-
Extract the product, northis compound, with dichloromethane or chloroform (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude northis compound by column chromatography or recrystallization.
-
Data Summary
| Parameter | Value/Condition | Reference/Note |
| Reagent | Cyanogen bromide (CNBr) | [1] |
| Stoichiometry | 1.1 - 1.5 eq. of CNBr | Optimization may be required. |
| Solvent | Anhydrous Benzene or Toluene | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours (cyanamide formation) | Monitor by TLC. |
| Hydrolysis | Methanol/Conc. HCl, Reflux | 4-8 hours. |
| Yield | Moderate to good (expected) | Yields for other alkaloids are often in the 70-80% range.[1] |
Methodology 2: Chloroformate-Mediated N-demethylation
This method utilizes chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), to form a carbamate intermediate, which is then cleaved to the secondary amine.[3] The use of ACE-Cl followed by methanolysis is often a high-yielding and cleaner alternative to the von Braun reaction.[3]
Experimental Protocol (using α-Chloroethyl Chloroformate)
Materials:
-
This compound
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous 1,2-dichloroethane (DCE) or toluene
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Carbamate Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCE or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.1 to 1.3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
-
Carbamate Cleavage (Methanolysis):
-
Dissolve the crude carbamate residue in methanol.
-
Reflux the methanolic solution for 1-2 hours.
-
Cool the solution and evaporate the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting northis compound by column chromatography.
-
Data Summary
| Parameter | Value/Condition | Reference/Note |
| Reagent | α-Chloroethyl chloroformate (ACE-Cl) | [3] |
| Stoichiometry | 1.1 - 1.3 eq. of ACE-Cl | |
| Solvent | Anhydrous 1,2-dichloroethane (DCE) | |
| Temperature | 0 °C to Reflux | |
| Reaction Time | 1-3 hours (carbamate formation) | Monitor by TLC. |
| Cleavage | Methanol, Reflux | 1-2 hours. |
| Yield | Good to excellent (expected) | Often provides high yields for various alkaloids.[3] |
Methodology 3: Polonovski Reaction
The Polonovski reaction involves the N-oxidation of the tertiary amine followed by rearrangement induced by an activating agent, typically acetic anhydride or, in modified versions, iron salts.[2] The modified Polonovski reaction using iron(II) sulfate is often milder and avoids the use of strong acylating agents.
Experimental Protocol (Modified Polonovski Reaction)
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)
-
Methanol or Dichloromethane
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrochloric acid (HCl) in ether or dioxane
-
Sodium bicarbonate solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
N-Oxide Formation:
-
Dissolve this compound (1 equivalent) in methanol or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add an oxidizing agent such as H₂O₂ (1.5 equivalents) or m-CPBA (1.1 equivalents).
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
For isolation of the N-oxide, the solvent can be evaporated, and the residue purified, or it can be used directly in the next step. It is often advantageous to convert the N-oxide to its hydrochloride salt by adding a solution of HCl in ether or dioxane to improve stability and yield in the subsequent step.
-
-
N-demethylation:
-
Dissolve the crude this compound-N-oxide (or its HCl salt) (1 equivalent) in a suitable solvent like methanol or aqueous acetonitrile.
-
Add a solution of iron(II) sulfate heptahydrate (2-4 equivalents) in water.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction, and if necessary, filter to remove insoluble iron salts.
-
Basify the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude northis compound using column chromatography.
-
Data Summary
| Parameter | Value/Condition | Reference/Note |
| Reagents | 1. H₂O₂ or m-CPBA; 2. FeSO₄·7H₂O | [2] |
| Stoichiometry | 1.1-1.5 eq. oxidant; 2-4 eq. FeSO₄ | |
| Solvent | Methanol, DCM, or aq. Acetonitrile | |
| Temperature | 0 °C to RT (N-oxidation); RT to 50 °C (demethylation) | |
| Reaction Time | 1-4 hours (N-oxidation); 2-6 hours (demethylation) | Monitor by TLC. |
| Yield | Moderate to good (expected) | Yields can be variable depending on the substrate. |
Workflow Diagram
Caption: A general experimental workflow for the N-demethylation of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Cyanogen bromide is extremely toxic and requires special handling procedures.
-
Chloroformates are corrosive and toxic.
-
Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. The user assumes all responsibility for the safe execution of these procedures.
References
Application Notes and Protocols for LC-MS/MS Quantification of Hydrocotarnine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of hydrocotarnine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is intended for use in pharmacokinetic studies and other research applications requiring sensitive and specific measurement of this compound.
Introduction
This compound is an alkaloid that has been investigated for its potential pharmacological activities. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments in drug development.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] This application note details a complete workflow from sample preparation to data analysis for the determination of this compound in plasma. While direct LC-MS/MS methods for this compound are not extensively published, this protocol is developed based on established methods for structurally similar compounds like hydrocodone and its metabolites.[4][5]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or a suitable structural analog) as internal standard (IS)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[7]
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 series, Shimadzu Nexera)[8][9]
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Nitrogen generator
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[9] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Reaction (MRM) | Compound |
| This compound | |
| This compound-d3 (IS) | |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
Note: The specific MRM transitions for this compound and its deuterated internal standard need to be optimized by infusing a standard solution into the mass spectrometer. Based on the fragmentation of similar compounds, the precursor ion will likely be the protonated molecule [M+H]+.[11]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.[10]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) protocol.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA).
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[12] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[10] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Recovery | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.[6][12] |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. Analyte concentration should be within ±15% of the nominal concentration. |
Table 4: Example Calibration Curve and Quality Control Data (Hypothetical)
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Standards | ||||
| STD 1 | 0.5 | 0.48 | 96.0 | - |
| STD 2 | 1 | 1.05 | 105.0 | - |
| STD 3 | 5 | 4.90 | 98.0 | - |
| STD 4 | 10 | 10.2 | 102.0 | - |
| STD 5 | 50 | 48.5 | 97.0 | - |
| STD 6 | 100 | 101.5 | 101.5 | - |
| Quality Controls | ||||
| LLOQ QC | 0.5 | 0.52 | 104.0 | 8.5 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |
| Mid QC | 25 | 26.0 | 104.0 | 4.8 |
| High QC | 75 | 72.8 | 97.1 | 5.5 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the method validation guidelines, will enable researchers to accurately and reliably measure this compound concentrations for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures high accuracy and minimal matrix effects.
References
- 1. Pharmacokinetics and variation in the clearance of oxycodone and this compound in patients with cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of opioids in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of hydrocotarnine using high-resolution mass spectrometry (HRMS). This compound, a derivative of the opium alkaloid noscapine, is of significant interest in pharmaceutical research. HRMS offers unparalleled accuracy and sensitivity for its identification, characterization, and quantification in complex matrices. This guide covers experimental workflows, from sample preparation to data acquisition and analysis, including a proposed fragmentation pathway and a protocol for in-vitro metabolic stability assessment.
Introduction to this compound Analysis
This compound (C₁₂H₁₅NO₃) is a tetrahydroisoquinoline alkaloid.[1][2] Its analysis is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for these investigations. The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the confident determination of elemental composition and structural elucidation through fragmentation analysis.[3][4] This application note details standardized procedures for leveraging LC-HRMS for comprehensive this compound analysis.
Qualitative Analysis by LC-HRMS
Qualitative analysis aims to identify this compound based on its accurate mass and characteristic fragmentation pattern.
Experimental Protocol: Qualitative Analysis
-
Standard Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working standard of 1 µg/mL by diluting the stock solution with 50:50 methanol:water.
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 mm I.D. x 100 mm, 2.6 µm particle size).[5]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[6]
-
Gradient : Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate : 0.3 mL/min.[5]
-
Injection Volume : 5 µL.
-
-
High-Resolution Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[6]
-
Acquisition Mode : Full scan MS followed by data-dependent MS/MS (dd-MS²).
-
Full Scan Mass Range : m/z 100-500.
-
Resolution : 70,000 FWHM.
-
MS/MS : Fragment the most intense ions using higher-energy collisional dissociation (HCD).
-
Expected Data
The primary goal is to detect the protonated molecule [M+H]⁺ and its characteristic fragment ions. This data is crucial for confirming the identity of the compound.
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |
| Exact Mass (Monoisotopic) | 221.1052 Da | [1] |
| Protonated Molecule [M+H]⁺ | 222.1128 m/z | [1] |
| Key MS/MS Fragment Ions | 163.0395 m/z, 94.0648 m/z, 91.0551 m/z | [1] |
Quantitative Analysis in Human Plasma
This protocol outlines a method for the quantification of this compound in human plasma, which is essential for pharmacokinetic studies. The method utilizes a stable isotope-labeled internal standard (SIL-IS) for accuracy and precision.
Experimental Protocol: Quantitative Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
To 0.5 mL of plasma, add 25 µL of SIL-IS (e.g., this compound-d₃) solution.[6]
-
Vortex and load the sample onto a pre-conditioned mixed-mode SPE cartridge.[6]
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-HRMS Method :
-
Use the same LC conditions as in the qualitative analysis.
-
MS Ionization : ESI+.
-
Acquisition Mode : Parallel Reaction Monitoring (PRM) or targeted-SIM (t-SIM).
-
Monitored Ions : Monitor the exact mass of the [M+H]⁺ ion for this compound (222.1128 m/z) and its SIL-IS.
-
-
Calibration and Quantification :
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 1-100 ng/mL).[6]
-
Process calibration standards and quality control (QC) samples alongside the unknown samples.
-
Quantify by calculating the peak area ratio of the analyte to the internal standard.
-
Method Performance Targets
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 1.0 ng/mL[6] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
In-Vitro Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Experimental Protocol: Metabolic Stability
-
Incubation :
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system, and buffer in a 96-well plate.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding this compound (final concentration of 1 µM).
-
-
Time Points :
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing :
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-HRMS analysis.
-
-
Analysis :
-
Analyze the samples using the quantitative LC-HRMS method described above.
-
Plot the natural log of the percent of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) from the slope of the line (k): t₁/₂ = 0.693 / k.
-
Visualizations and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the LC-HRMS analysis of this compound.
References
- 1. This compound | C12H15NO3 | CID 3646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Determination of Hydrocotarnine Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Hydrocotarnine purity in bulk drug substances. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a pharmaceutical setting. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is a phthalideisoquinoline alkaloid with potential therapeutic applications. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to guarantee safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4][5] This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound purity and its validation.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Run Time | 20 minutes |
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the HPLC method for this compound purity.
References
Application Notes and Protocols for In Vitro Anti-Cancer Assays of Hydrocotarnine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for a panel of standard in vitro assays to evaluate the anti-cancer potential of Hydrocotarnine derivatives. These assays are designed to assess the cytotoxic and apoptotic effects of the compounds on cancer cell lines, as well as their impact on cell cycle progression. The protocols are intended to be a comprehensive guide for researchers in the field of oncology drug discovery and development.
Data Presentation
The quantitative results from the following experimental protocols can be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Control | 0 | 100 ± SD | - |
| Derivative 1 | Conc. 1 | Mean ± SD | IC50 value |
| Conc. 2 | Mean ± SD | ||
| Conc. 3 | Mean ± SD | ||
| Derivative 2 | Conc. 1 | Mean ± SD | IC50 value |
| Conc. 2 | Mean ± SD | ||
| Conc. 3 | Mean ± SD | ||
| Positive Control | Conc. 1 | Mean ± SD | IC50 value |
Table 2: Apoptosis Induction by this compound Derivatives (Annexin V-FITC/PI Assay)
| Compound | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative 1 | IC50 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative 2 | IC50 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Conc. | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound Derivatives
| Compound | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative 1 | IC50 | Mean ± SD | Mean ± SD | Mean ± SD |
| Derivative 2 | IC50 | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Conc. | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol assesses the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours or overnight, ensuring complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[3] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound derivatives for the desired time period.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[6][7] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound derivatives for the desired time.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Experimental Workflow Diagram
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Bioactivity of Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocotarnine is an isoquinoline alkaloid, a class of natural compounds known for a wide range of biological activities. While specific bioactivity data for this compound is not extensively available, its structural similarity to other well-researched isoquinoline alkaloids suggests potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the bioactivity of this compound. The protocols are designed to be robust and reproducible, enabling researchers to generate reliable data for preclinical evaluation.
I. Assessment of Anticancer Activity
Many isoquinoline alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as MAPK and PI3K/Akt.[6][7] The following assays are designed to determine the cytotoxic potential of this compound and elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of this compound concentration.[11]
-
Data Presentation: Illustrative IC50 Values of Isoquinoline Alkaloids
Note: The following data for the well-characterized isoquinoline alkaloid, Berberine, is provided for illustrative purposes due to the lack of specific published IC50 values for this compound.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | Berberine | 48 | 25.5 |
| A549 (Lung Cancer) | Berberine | 48 | 32.8 |
| HeLa (Cervical Cancer) | Berberine | 48 | 18.2 |
Signaling Pathway Analysis in Cancer
Isoquinoline alkaloids often exert their anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and apoptosis.[6][12]
Experimental Workflow: Investigating Anticancer Signaling Pathways
Signaling Pathway: MAPK Pathway in Cancer
II. Evaluation of Anti-inflammatory Activity
Isoquinoline alkaloids have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of the NF-κB signaling pathway.[2][13]
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the level of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
-
LPS Stimulation:
-
Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Data Presentation: Illustrative Inhibition of NO Production
Note: The following data is illustrative and represents typical results for an anti-inflammatory compound.
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | 5.2 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 10 | 75.4 |
| This compound + LPS | 50 | 42.1 |
| This compound + LPS | 100 | 25.8 |
Anti-inflammatory Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[2][13]
Signaling Pathway: NF-κB Pathway in Inflammation
III. Investigation of Neuroprotective Effects
Several isoquinoline alkaloids have demonstrated neuroprotective properties by mitigating oxidative stress-induced neuronal damage.[3][14][15]
Neuroprotection against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells from damage caused by oxidative stress induced by hydrogen peroxide.
Experimental Protocol: Neuroprotection Assay
-
Cell Seeding:
-
Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined optimal concentration of hydrogen peroxide (e.g., 100-200 µM) for 24 hours to induce cell death.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described in section 1.1 to determine the percentage of viable cells.
-
Data Presentation: Illustrative Neuroprotective Effect
Note: The following data is illustrative of a compound with neuroprotective properties.
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 150 | 52.3 |
| This compound + H₂O₂ | 1 | 65.7 |
| This compound + H₂O₂ | 10 | 82.1 |
| This compound + H₂O₂ | 50 | 95.4 |
Neuroprotective Signaling Pathway
The PI3K/Akt pathway is crucial for neuronal survival and is a potential target for neuroprotective agents.[14][16]
Signaling Pathway: PI3K/Akt Pathway in Neuroprotection
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for the initial evaluation of this compound's bioactivity. By systematically assessing its anticancer, anti-inflammatory, and neuroprotective potential, researchers can gather crucial data to support further preclinical and clinical development. The provided protocols and illustrative data tables offer a clear roadmap for these investigations, while the signaling pathway diagrams serve as a guide for mechanistic studies. It is recommended to perform these assays in a dose-dependent manner to establish clear structure-activity relationships and to use appropriate positive and negative controls to ensure data validity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydrocotarnine Analogs and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hydrocotarnine analogs and their structure-activity relationship (SAR) studies. The protocols and data presented are intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.
Introduction to this compound and its Therapeutic Potential
This compound, a tetrahydroisoquinoline alkaloid, is a close analog of cotarnine and a structural component of the natural product noscapine. While historically used as a styptic, recent research has highlighted the potential of this compound and its derivatives in various therapeutic areas, particularly as anticancer agents. The structural similarity of this compound to morphinan alkaloids also suggests potential activity at opioid receptors, warranting further investigation into its analgesic properties. The development of synthetic analogs of this compound is a crucial step in exploring its full therapeutic potential and understanding the relationship between its chemical structure and biological activity.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process starting from readily available precursors. A common strategy involves the synthesis of the core this compound structure, followed by modifications at the nitrogen atom to generate a library of N-substituted analogs.
Protocol 1: Synthesis of this compound from Cotarnine
A key precursor for this compound is cotarnine, which can be prepared from the oxidative degradation of noscapine. The synthesis of this compound from cotarnine chloride is a well-established procedure.
Materials:
-
Cotarnine chloride
-
Methylene chloride
-
Water
-
Anhydrous magnesium sulfate
-
Sodium hydroxide solution
Procedure:
-
Dissolve cotarnine chloride in methylene chloride.
-
Add water to the solution and stir the mixture.
-
Separate the methylene chloride layer from the aqueous layer.
-
Wash the organic layer with water.
-
Dry the methylene chloride layer over anhydrous magnesium sulfate.
-
Distill off the solvent under reduced pressure to obtain this compound[1].
Protocol 2: Synthesis of N-Substituted this compound Analogs
The synthesis of N-substituted this compound analogs is crucial for SAR studies. This typically involves N-demethylation of this compound followed by N-alkylation or N-arylation.
Step 1: N-Demethylation of this compound
Several methods can be employed for the N-demethylation of tertiary amines like this compound, including the use of chloroformate reagents or electrochemical methods[2][3][4].
Materials:
-
This compound
-
Methyl chloroformate
-
Methanol
-
Zinc dust
-
Acetic acid
Procedure (using Methyl Chloroformate):
-
React this compound with methyl chloroformate to form the corresponding carbamate intermediate.
-
Cleave the carbamate using a reducing agent such as zinc in acetic acid to yield N-northis compound (the N-demethylated product)[5][6].
Step 2: N-Alkylation/N-Arylation of N-northis compound
The resulting secondary amine, N-northis compound, can be subsequently reacted with various alkyl or aryl halides to generate a diverse library of N-substituted analogs.
Materials:
-
N-northis compound
-
Alkyl halide or Aryl halide (e.g., benzyl bromide, substituted phenyl iodide)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetonitrile)
Procedure:
-
Dissolve N-northis compound in a suitable solvent.
-
Add the alkyl or aryl halide and a base to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion.
-
Isolate and purify the desired N-substituted this compound analog using standard techniques such as column chromatography.
Structure-Activity Relationship (SAR) Studies
The synthesized this compound analogs can be screened for various biological activities to establish a structure-activity relationship. This information is vital for the rational design of more potent and selective drug candidates.
Anticancer Activity
Recent studies have demonstrated the potent anticancer activity of cotarnine-amino acid conjugates, which are structurally similar to this compound analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture 4T1 mammary carcinoma cells in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the synthesized this compound analogs.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Quantitative Data: Anticancer Activity of Cotarnine-Amino Acid Analogs
The following table summarizes the in vitro antiproliferative activity of synthesized cotarnine-amino acid derivatives against 4T1 mammary carcinoma tumor cells.
| Compound | Amino Acid | IC50 (µM)[1][7] |
| Noscapine | - | 215.5 |
| Cotarnine | - | 575.3 |
| 10a | Glycine | >1000 |
| 10b | Alanine | 754.2 |
| 10c | Valine | 352.1 |
| 10d | Leucine | 210.5 |
| 10e | Isoleucine | 250.3 |
| 10f | Proline | 652.8 |
| 10g | Methionine | 110.6 |
| 10h | Phenylalanine | 75.4 |
| 10i | Tryptophan | 54.5 |
| 10j | Tyrosine | 95.8 |
SAR Insights:
-
The conjugation of amino acids to the cotarnine scaffold significantly influences its anticancer activity.
-
Analogs with aromatic amino acids, such as tryptophan and phenylalanine, exhibited the most potent activity.
-
The presence of a bulky, hydrophobic side chain on the amino acid appears to be favorable for cytotoxicity.
Potential Analgesic and Antimicrobial Activities
Given the structural resemblance of this compound to other alkaloids with known pharmacological effects, it is plausible that its analogs may also exhibit analgesic or antimicrobial properties. Further screening of the synthesized library of this compound derivatives against relevant targets is recommended.
Visualizing Experimental Workflows and Relationships
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the key experimental workflows and logical relationships.
Caption: Synthetic pathway for this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Hypothesized signaling pathway for anticancer activity.
References
- 1. EP0216696A2 - Process for preparing cotarnine - Google Patents [patents.google.com]
- 2. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to mu, delta, and kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Hydrocotarnine Stability in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocotarnine, a benzylisoquinoline alkaloid, is investigated for its potential therapeutic properties. When evaluating its efficacy and mechanism of action in vitro, it is crucial to understand its stability in the experimental environment, particularly in complex biological matrices like cell culture media. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new products with potentially different biological activities, confounding experimental results.
These application notes provide a comprehensive framework for monitoring the stability of this compound in cell culture media. The protocols detail a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification, a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for identification of degradation products, a forced degradation study to predict potential degradation pathways, and a protocol for assessing stability directly in cell culture conditions.
Principle
The stability of this compound is assessed by incubating the compound in cell culture media over a specified period and quantifying its concentration at different time points. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This is typically achieved by developing a chromatographic method that separates the parent drug from any potential degradants. Forced degradation studies are employed to intentionally degrade the sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and validate the specificity of the analytical method.
Analytical Methods
Stability-Indicating HPLC-UV Method
This protocol describes a reverse-phase HPLC method with UV detection for the routine quantification of this compound.
Protocol 1: HPLC-UV Analysis of this compound
-
Instrumentation and Conditions:
-
HPLC system with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium formate buffer (pH 3.5) (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Collect 500 µL of the cell culture media containing this compound.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
LC-MS/MS Method for Enhanced Sensitivity and Identification of Degradation Products
For more sensitive detection and structural elucidation of potential degradation products, an LC-MS/MS method is recommended.
Protocol 2: LC-MS/MS Analysis of this compound and its Degradants
-
Instrumentation and Conditions:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from its more polar degradation products (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ESI.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and its expected degradation products (e.g., cotarnine, meconin) should be optimized.
-
-
Sample Preparation:
-
Follow the same sample preparation procedure as in Protocol 1.
-
-
Analysis:
-
Monitor the specific MRM transitions for this compound and its potential degradation products.
-
Quantify based on the peak area of the specific transitions.
-
For identification of unknown degradants, perform full scan and product ion scan experiments.
-
Forced Degradation Study
To generate potential degradation products and demonstrate the specificity of the analytical method, a forced degradation study should be performed.
Protocol 3: Forced Degradation of this compound
-
Preparation of Stressed Samples:
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the this compound solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Assess the peak purity of this compound in the presence of its degradation products.
-
Stability Assessment in Cell Culture Media
This protocol outlines the procedure for evaluating the stability of this compound under typical cell culture conditions.
Protocol 4: Monitoring this compound Stability in Cell Culture Media
-
Experimental Setup:
-
Prepare the complete cell culture medium to be used in the experiments (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Spike the medium with this compound to the desired final concentration (e.g., 10 µM).
-
Prepare a control sample of this compound in a simple buffer (e.g., PBS) at the same concentration.
-
Incubate the samples in a cell culture incubator (37°C, 5% CO2) in sterile, sealed containers.
-
-
Time Points:
-
Collect aliquots of the samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately process the samples as described in Protocol 1 or 2, or store them at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % this compound Remaining | Number of Degradation Peaks | Major Degradation Product (Retention Time) |
| 1 M HCl | 24 | 60 | 75.2 | 2 | DP1 (4.5 min) |
| 1 M NaOH | 24 | 60 | 60.8 | 3 | DP2 (3.8 min), DP3 (5.1 min) |
| 3% H₂O₂ | 24 | Room Temp | 82.5 | 1 | DP4 (6.2 min) |
| Thermal | 48 | 60 | 95.1 | 1 | DP1 (4.5 min) |
| Photolytic | 24 | Room Temp | 98.7 | 0 | - |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration in PBS (µg/mL) | % Remaining in PBS | Concentration in Media (µg/mL) | % Remaining in Media |
| 0 | 10.0 | 100.0 | 10.0 | 100.0 |
| 2 | 9.9 | 99.0 | 9.8 | 98.0 |
| 4 | 9.9 | 99.0 | 9.6 | 96.0 |
| 8 | 9.8 | 98.0 | 9.2 | 92.0 |
| 12 | 9.8 | 98.0 | 8.8 | 88.0 |
| 24 | 9.7 | 97.0 | 8.1 | 81.0 |
| 48 | 9.6 | 96.0 | 7.0 | 70.0 |
| 72 | 9.5 | 95.0 | 6.2 | 62.0 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for monitoring this compound stability.
Potential Signaling Pathway Modulation
Alkaloids can modulate various signaling pathways involved in cell proliferation, inflammation, and apoptosis. The PI3K/Akt pathway is a key regulator of these processes and represents a potential target for this compound.
Caption: The PI3K/Akt signaling pathway, a potential target for this compound.
Application of Hydrocotarnine as a Reference Standard in Analytical Chemistry: A Methodological Overview
Notice to Researchers, Scientists, and Drug Development Professionals:
Therefore, this document provides a detailed methodological framework and a series of generalized protocols that can be adapted for the use of a reference standard, such as hydrocotarnine, in a research and development or quality control setting. The provided data and protocols are illustrative and should be validated by the end-user for their specific analytical needs and matrices.
Introduction to Analytical Reference Standards
Analytical reference standards are highly purified compounds used as a benchmark for the qualitative and quantitative analysis of a substance.[1][2] They are crucial for ensuring the accuracy, precision, and reliability of analytical data in pharmaceutical development and quality control.[3][4] The use of a well-characterized reference standard is a fundamental requirement for method validation according to guidelines from regulatory bodies such as the International Council on Harmonisation (ICH).[5]
This compound, a derivative of the alkaloid narcotine, possesses a distinct chemical structure that could potentially serve as a reference marker in certain analytical applications, such as in the analysis of related alkaloids or as an internal standard in chromatographic methods. However, without specific validated methods, its application remains theoretical.
Hypothetical Application in HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[6] A reference standard is essential for creating a calibration curve to determine the concentration of the analyte in a sample.
Illustrative Quantitative Data
The following table summarizes the typical performance characteristics of a validated HPLC-UV method. These values are for illustrative purposes and would need to be determined experimentally for this compound.
| Parameter | Typical Acceptance Criteria | Illustrative Value for a Reference Standard |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of the target concentration | 10 - 200 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
General Experimental Protocol for HPLC-UV Analysis
This protocol outlines the general steps for the quantitative analysis of a substance using an external reference standard.
Objective: To quantify the concentration of an analyte in a sample using HPLC-UV with this compound as a hypothetical reference standard.
Materials:
-
This compound Reference Standard (of known purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a suitable C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask and dilute to volume.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the analyte (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain the analyte.
-
Dissolve and extract the sample with a suitable solvent.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the analyte peak based on the retention time of the reference standard.
-
Quantify the analyte concentration in the sample using the calibration curve.
-
Workflow Diagram:
Figure 1. General workflow for quantitative analysis using an external reference standard.
Hypothetical Application as an Internal Standard in GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. An internal standard (IS) is a compound added to the sample and calibration standards in a known amount to correct for variations in sample preparation and instrument response. For an internal standard to be effective, it should have similar chemical properties to the analyte but be chromatographically separable.
Illustrative Quantitative Data for an Internal Standard Method
The following table provides hypothetical performance data for a GC-MS method using an internal standard.
| Parameter | Typical Acceptance Criteria | Illustrative Value for an IS Method |
| Linearity (Response Factor RSD) | ≤ 15% | < 10% |
| Range | To be determined based on application | 5 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 97.8% |
| Precision (RSD%) | ≤ 15.0% | < 12% |
General Experimental Protocol for GC-MS Analysis with an Internal Standard
Objective: To quantify an analyte in a sample using GC-MS with this compound as a hypothetical internal standard.
Materials:
-
Analyte of interest
-
This compound (as Internal Standard)
-
GC-MS grade solvents (e.g., dichloromethane, hexane)
-
Derivatizing agent (if necessary)
-
Autosampler vials with inserts
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Internal Standard Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 100 µg/mL).
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards of the analyte at different concentrations.
-
To each calibration standard, add a fixed amount of the internal standard stock solution.
-
-
Sample Preparation:
-
To a known amount of the sample, add the same fixed amount of the internal standard stock solution.
-
Perform any necessary extraction or derivatization steps.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
-
-
Analysis:
-
Inject the calibration standards and the sample.
-
Calculate the response factor (RF) for each calibration standard: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration).
-
Calculate the average RF.
-
Determine the concentration of the analyte in the sample: Analyte Concentration = (Analyte Peak Area / IS Peak Area) * (IS Concentration / Average RF).
-
Logical Relationship Diagram:
Figure 2. Logical relationship for quantification using an internal standard.
Hypothetical Signaling Pathway Involvement
While there is no specific information linking this compound to a particular signaling pathway in the context of its use as an analytical standard, for illustrative purposes, a generic signaling pathway diagram is provided below. In a drug development context, understanding the biological activity of a reference standard, especially if it is also a metabolite or impurity, can be important.
Figure 3. A generic G-protein coupled receptor signaling pathway.
Conclusion
The successful implementation of any analytical method relies heavily on the availability and proper use of high-purity reference standards. While this compound is a known chemical entity, its application as a reference standard in analytical chemistry is not well-documented in publicly available literature. The protocols and data presented herein are intended to serve as a general guide for researchers, scientists, and drug development professionals on how such a reference standard could be utilized and validated within a laboratory setting. It is imperative that any analytical method using a new reference standard be thoroughly developed, optimized, and validated according to established scientific principles and regulatory guidelines to ensure the generation of accurate and reliable data.
References
Purifying Synthetic Hydrocotarnine: A Guide for Researchers
Application Note & Protocols
For researchers and professionals in drug development, the purity of a synthetic compound is paramount to ensuring accurate downstream biological assessment and meeting stringent regulatory standards. This document provides a detailed overview of established techniques for the purification of synthetic hydrocotarnine, a key intermediate and valuable pharmacological agent. The following protocols are based on common practices for the purification of related alkaloids and can be adapted and optimized for specific synthetic routes and impurity profiles.
Introduction to this compound Purification
Synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, byproducts, and reagents. Effective purification is therefore a critical step in obtaining a highly pure active pharmaceutical ingredient (API). The primary methods employed for the purification of alkaloids like this compound include preparative chromatography, crystallization, and liquid-liquid extraction. The choice of method or combination of methods will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Data Summary of Purification Techniques
The following table summarizes typical performance characteristics of the purification techniques described in this document. It is important to note that these values are illustrative and will vary depending on the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Parameters to Optimize |
| Preparative HPLC | >99% | 60-85% | Stationary phase, mobile phase composition, gradient, loading |
| Flash Chromatography | 95-99% | 70-90% | Stationary phase, solvent system, gradient |
| Recrystallization | 98-99.9% | 50-80% | Solvent/antisolvent system, temperature, cooling rate |
| Liquid-Liquid Extraction | 90-98% | 80-95% | pH of aqueous phase, organic solvent, number of extractions |
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for achieving high purity, particularly for complex mixtures or when isolating specific stereoisomers. Reverse-phase chromatography is commonly employed for alkaloids.[1][2][3][4]
Protocol:
-
Sample Preparation: Dissolve the crude synthetic this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a concentrated stock solution. The solvent should be compatible with the mobile phase.
-
Column and Mobile Phase Selection:
-
Method Development (Analytical Scale): Before proceeding to a preparative scale, optimize the separation on an analytical HPLC system to determine the optimal gradient and mobile phase composition for separating this compound from its impurities.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Inject the dissolved crude product onto the column. The loading capacity will depend on the column dimensions and the separation efficiency.
-
Run the optimized gradient method to elute the compounds.
-
Monitor the elution profile using a UV detector.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC or other suitable techniques such as GC-MS or NMR spectroscopy.[5][6]
Recrystallization
Recrystallization is a widely used and cost-effective method for purifying solid compounds.[7][8] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.
Protocol:
-
Solvent Selection:
-
Identify a suitable solvent or solvent system. An ideal solvent will dissolve this compound sparingly at room temperature but readily at an elevated temperature. Common solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate.
-
Alternatively, an antisolvent system can be used where this compound is soluble in one solvent (the "solvent") and insoluble in another (the "antisolvent"). The two solvents must be miscible.[7]
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add the minimum amount of the hot solvent required to fully dissolve the solid.
-
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution to adsorb them.[9] The carbon is then removed by hot filtration.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Analysis: Assess the purity of the recrystallized this compound.
Liquid-Liquid Extraction
Liquid-liquid extraction is an effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For basic compounds like this compound, pH adjustment is a key factor.
Protocol:
-
Dissolution: Dissolve the crude synthetic mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated this compound will move into the aqueous phase, while non-basic impurities will remain in the organic phase.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh acidic solution to ensure complete recovery.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts.
-
Slowly add a base (e.g., sodium hydroxide or ammonium hydroxide solution) to the aqueous phase with stirring until the pH is basic (pH 9-10). This will deprotonate the this compound, making it soluble in organic solvents again.
-
Add a fresh portion of organic solvent to the basic aqueous solution.
-
Shake the mixture to extract the freebase this compound back into the organic phase.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Washing and Drying:
-
Combine the organic extracts containing the purified this compound.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Analysis: Determine the purity of the final product.
Conclusion
The purification of synthetic this compound can be effectively achieved using a variety of techniques. Preparative HPLC offers the highest resolution for achieving exceptional purity. Recrystallization is a scalable and economical method for obtaining highly pure crystalline material. Liquid-liquid extraction based on pH modulation is a robust method for removing non-basic impurities. The selection of the most appropriate technique or combination of techniques will be dictated by the specific impurity profile of the crude synthetic product and the desired final purity specifications. It is recommended to use orthogonal analytical methods, such as HPLC and NMR, to accurately assess the purity of the final product.[10]
References
- 1. WO2006052456A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]
- 2. CA2585533A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. data.epo.org [data.epo.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. dea.gov [dea.gov]
- 7. scispace.com [scispace.com]
- 8. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cotarnine and Meconine as Biomarkers for Noscapine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, is traditionally known for its antitussive properties. More recently, it has garnered significant attention as a promising anti-cancer agent due to its ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1] As noscapine and its derivatives advance through preclinical and clinical development, a thorough understanding of its metabolic fate is critical for evaluating its pharmacokinetics, efficacy, and potential for drug-drug interactions. Noscapine undergoes extensive first-pass metabolism, primarily through C-C bond cleavage and O-demethylation.[2] This application note details the use of its major metabolites—cotarnine and meconine—as key biomarkers for noscapine metabolism and provides protocols for their analysis.
The Metabolic Pathway of Noscapine
The primary metabolic transformation of noscapine in humans, rats, and rabbits involves the cleavage of the C1-C9 bond linking the isoquinoline and phthalide moieties of the molecule.[3] This reaction yields two primary metabolites: cotarnine and meconine .[4] This pathway is a crucial determinant of noscapine's bioavailability and clearance.
Several cytochrome P450 (CYP) enzymes are involved in noscapine metabolism. Studies with recombinant human enzymes have shown that CYP3A4/5 and CYP2C9 exhibit high catalytic activity towards the formation of many of noscapine's metabolites.[2] In addition to C-C bond cleavage, other metabolic routes include O-demethylation, N-demethylation, and hydroxylation, leading to a variety of phase I metabolites which can then undergo phase II glucuronidation.[2][5]
It is important to distinguish the metabolite cotarnine from hydrocotarnine . While this compound is also found in urine, it is typically a minor metabolite, excreted at levels less than 1% of the administered dose.[6][7] this compound can also be formed from noscapine under acidic reducing conditions in a laboratory setting, but in a biological context, cotarnine is the more prominent biomarker of the C-C bond cleavage pathway.[3][4]
Quantitative Data for Biomarker Analysis
Effective use of biomarkers requires sensitive and specific quantification methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed. The following table summarizes the limits of quantitation (LOQ) achieved for noscapine and its key metabolites in plasma using a coupled-column HPLC-UV method.[8]
| Compound | Matrix | Method | Limit of Quantitation (LOQ) | Citation |
| Noscapine | Plasma | HPLC-UV | 9 ng/mL | [8] |
| Cotarnine | Plasma | HPLC-UV | 13 ng/mL | [8] |
| Narcotoline | Plasma | HPLC-UV | 20 ng/mL | [8] |
| Noscapine | Plasma | LC-MS/MS | 0.1 ng/mL | [9] |
Note: Narcotoline is an O-demethylated metabolite.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Noscapine Using Human Liver Microsomes (HLM)
This protocol is adapted from methodologies used to identify the phase I and phase II enzymes involved in noscapine metabolism.[2] It allows for the characterization of metabolic pathways and the identification of metabolites in a controlled environment.
Materials:
-
Human Liver Microsomes (HLM)
-
Noscapine
-
NADPH regenerating system (or freshly prepared NADPH)
-
50 mM Tris-HCl buffer (pH 7.4)
-
2 mM MgCl₂
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., chlorpropamide)
-
Incubator/water bath (37°C)
-
Centrifuge
-
UPLC-ESI-QTOFMS system or equivalent LC-MS/MS
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation system (final volume 200 µL) by adding 50 mM Tris-HCl buffer, 2 mM MgCl₂, and HLM (0.5 mg/mL final concentration).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Add 100 µM noscapine to the mixture. Initiate the metabolic reaction by adding 1 mM freshly prepared NADPH.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., 5 µM chlorpropamide).
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 20 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and inject a small aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.
Protocol 2: Quantification of Noscapine and Metabolites in Plasma
This protocol provides a general workflow for the extraction and quantification of noscapine and its metabolites from plasma samples, based on established LC-MS/MS methods.[9][10]
Materials:
-
Plasma samples (human or animal)
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., diphenhydramine in acetonitrile)[9]
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., mobile phase or water)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Aliquot a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile containing a suitable internal standard to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solution. Vortex to ensure the analytes are fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates.
-
Sample Analysis: Transfer the final solution to an HPLC vial and inject it into the LC-MS/MS system for quantification. Create a calibration curve using standards of known concentrations to determine the concentrations of noscapine, cotarnine, and meconine in the samples.
Monitoring the metabolism of noscapine is essential for its continued development as a therapeutic agent. Cotarnine and meconine, the products of the primary C-C bond cleavage pathway, serve as reliable biomarkers for assessing noscapine's metabolic fate.[4] The protocols outlined in this document provide robust frameworks for both in vitro characterization and in vivo quantification of these key metabolites, enabling researchers to build comprehensive pharmacokinetic profiles and further explore the clinical potential of noscapine.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Noscapine - Wikipedia [en.wikipedia.org]
- 5. Metabolic map and bioactivation of the anti-tumour drug noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrocotarnine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrocotarnine. The following information is designed to address common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is an isoquinoline alkaloid.[1] Its basic physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 55.5 - 56.5 °C | PubChem[1] |
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
To minimize the risk of precipitation when diluting the DMSO stock in your aqueous assay buffer or cell culture medium, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% to avoid cellular toxicity.[3]
Solubility of Structurally Similar Isoquinoline Alkaloids
To provide a practical starting point, the following table summarizes the solubility of berberine and noscapine, two other isoquinoline alkaloids, in common laboratory solvents. These values can serve as an estimate for this compound.
| Compound | Solvent | Solubility | Source |
| Berberine chloride | DMSO | 25 - 74 mg/mL | MCE[4], LKT Labs[5] |
| Water | Insoluble/Slightly soluble | MCE[4], LKT Labs[5] | |
| Ethanol | Insoluble/>2 mg/mL | MCE[4], LKT Labs[5] | |
| Noscapine HCl | DMSO | 30 mg/mL | GlpBio[6] |
| Water | Practically insoluble | The Japanese Pharmacopoeia[7] | |
| Ethanol | 1 mg/mL | GlpBio[6] |
Troubleshooting Guides
Problem 1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
This is a common issue with hydrophobic compounds. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to fall out of solution.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions. For example, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to the rest of the media.[3]
-
Increase Final Volume: By increasing the total volume of your assay, you can decrease the final concentration of both this compound and DMSO, which may prevent precipitation.
-
Use of a Co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent to your final assay medium can help maintain solubility. Pluronic F-68 or PEG-400 are sometimes used for this purpose, but their compatibility with your specific cell line and assay must be validated.
-
Preparation of a Solid Dispersion: For persistent solubility issues, preparing a solid dispersion of this compound with a hydrophilic polymer can significantly enhance its aqueous solubility.
Problem 2: Even at low concentrations, I observe a precipitate in my cell culture wells over time.
This may indicate that while the initial solubilization was successful, the compound is not stable in the aqueous environment of the cell culture medium over the duration of the experiment.
Solutions:
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time to minimize the time the compound has to precipitate.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and stability in aqueous solutions.[8]
-
pH Adjustment of the Medium: The solubility of compounds with ionizable groups can be influenced by pH. However, altering the pH of cell culture medium can be detrimental to cell health and should be approached with caution and thoroughly validated.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This method aims to disperse this compound at a molecular level within a hydrophilic carrier, which can improve its dissolution in aqueous media.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., Methanol or a mixture of Ethanol and a buffer in which both components are soluble)
-
Rotary evaporator
-
Sieve (100-mesh)
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:1 or 1:2 drug-to-carrier ratio by weight) in a suitable volatile organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) to form a thin film.
-
Drying: Further dry the solid mass under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve to obtain uniform particles.
-
Storage: Store the resulting powder in a desiccator.
-
Reconstitution: To prepare a solution for your assay, weigh the solid dispersion powder and dissolve it in your aqueous buffer or cell culture medium. The dissolved this compound will be in a more readily bioavailable form.
Protocol 2: Solubilization of this compound using Cyclodextrins
This protocol describes how to determine the appropriate concentration of a cyclodextrin to solubilize this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Stir plate and magnetic stir bars
-
Filtration system (e.g., 0.22 µm syringe filters)
-
Analytical method to quantify this compound concentration (e.g., HPLC-UV)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add Excess this compound: To a fixed volume of each HP-β-CD solution, add an excess amount of this compound powder (enough so that undissolved solid remains).
-
Equilibration: Seal the containers and stir the suspensions at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Filter the suspensions through a 0.22 µm filter to remove any undissolved this compound.
-
Quantification: Determine the concentration of dissolved this compound in the filtrate of each sample using a validated analytical method.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. This "phase solubility diagram" will show the increase in this compound solubility with increasing HP-β-CD concentration and help you determine the optimal cyclodextrin concentration for your experiments.
Potential Signaling Pathways and Experimental Workflows
This compound is structurally related to other opium alkaloids and has been noted for its analgesic effects.[9] Therefore, it is plausible that it interacts with G-protein coupled receptors (GPCRs), such as opioid receptors, and modulates downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow for Investigating this compound's Effect on GPCR Signaling
Caption: Workflow for studying this compound's impact on GPCR signaling.
Hypothetical Signaling Pathway: this compound and the MAPK/ERK Pathway
Caption: Potential activation of the MAPK/ERK pathway by this compound.
Hypothetical Signaling Pathway: this compound and the PI3K/Akt/mTOR Pathway
Caption: Potential activation of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. This compound | C12H15NO3 | CID 3646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Berberine Chloride - LKT Labs [lktlabs.com]
- 6. glpbio.com [glpbio.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Berberine CAS#: 2086-83-1 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Overcoming challenges in the N-demethylation of Hydrocotarnine
Welcome to the technical support center for the N-demethylation of hydrocotarnine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-demethylation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my N-demethylation reaction showing low to no conversion of this compound?
A1: Low conversion can be attributed to several factors, including reagent quality, reaction conditions, and the chosen method's suitability for the substrate.
-
Reagent Inactivity:
-
Chloroformates/Cyanogen Bromide: These reagents can degrade over time. Ensure you are using a fresh or properly stored bottle. For instance, α-chloroethyl chloroformate is known for its efficacy but can be sensitive to moisture.[1]
-
Iron Salts (in Polonovski-type reactions): The oxidation state of iron is crucial. Use high-purity iron(II) salts as specified in protocols, as contamination with iron(III) can impede the reaction.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some methods require specific temperature ranges. For example, increasing the temperature in iron-catalyzed Polonovski reactions can sometimes decrease catalyst consumption and improve yield, but excessive heat may lead to degradation.
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane or acetonitrile are often preferred for chloroformate reactions to avoid side reactions.[3] For some newer methods, tertiary alcohols have been shown to improve the efficiency of haloformate-mediated dealkylations.
-
-
Inadequate Activation (Polonovski-type reactions):
-
N-Oxide Formation: The initial oxidation of this compound to its N-oxide must be complete. Incomplete oxidation will result in unreacted starting material. Use reliable oxidizing agents like m-CPBA or H₂O₂ and monitor the reaction by TLC or LC-MS.
-
Activating Agent: In the classical Polonovski reaction, the choice of anhydride (e.g., acetic anhydride vs. trifluoroacetic anhydride) can significantly impact the reaction's success.
-
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A2: The formation of side products is a common challenge, often stemming from the reactivity of the reagents with other functional groups in the this compound molecule or from the instability of intermediates.
-
Choice of Demethylation Reagent:
-
Von Braun Reaction (Cyanogen Bromide): This method is known for its harshness and can lead to unwanted side reactions, especially if other sensitive functional groups are present.[4]
-
Chloroformates: While widely used, different chloroformates offer varying levels of selectivity. α-Chloroethyl chloroformate is often considered more selective and leads to cleaner reactions compared to phenyl chloroformate.[1]
-
-
Reaction Conditions:
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize the formation of degradation products.
-
Inert Atmosphere: For sensitive substrates or reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Modified Polonovski Reaction: This method can be cleaner than older techniques. However, the parent N-methyl compound can be regenerated as a byproduct. Optimizing the amount of the iron catalyst and the reaction time is key to minimizing this.
Q3: I'm using a chloroformate reagent, but the final hydrolysis step to get the nor-hydrocotarnine is proving difficult. What can I do?
A3: The stability of the carbamate intermediate formed after reaction with a chloroformate can make its cleavage challenging.
-
Hydrolysis Conditions:
-
Phenyl/Ethyl Chloroformate: These form stable carbamates that may require vigorous hydrolysis conditions, such as refluxing with strong base (e.g., 50% aq. KOH), which could degrade the product.[1]
-
α-Chloroethyl Chloroformate (ACE-Cl): This reagent is advantageous because the resulting carbamate is much easier to hydrolyze, often just requiring gentle heating in methanol.[1]
-
2,2,2-Trichloroethyl Chloroformate: The resulting carbamate can be cleaved under milder, reductive conditions using zinc powder in acetic acid or methanol.[1]
-
Q4: I am attempting a modified Polonovski reaction, but I am recovering a significant amount of the starting this compound. What is going wrong?
A4: Recovering the starting tertiary amine in a Polonovski-type reaction is a known issue and usually points to a problem with the second step of the process.
-
Inefficient Iron Catalyst:
-
The iron(II) catalyst may be oxidized to inactive iron(III) before it can mediate the demethylation. Ensure the reaction is set up to minimize oxygen exposure if the protocol calls for it.
-
The catalyst loading might be too low. While catalytic amounts are desired, for a new substrate like this compound, you may need to empirically determine the optimal loading.
-
-
N-Oxide Isomer Stability: For some alkaloids, the stability of the N-oxide isomers can affect the yield. While this is a more complex issue, isolating the N-oxide as its hydrochloride salt before the demethylation step has been shown to improve yields in some cases.
Frequently Asked Questions (FAQs)
Q: What is the most reliable and high-yielding method for N-demethylating alkaloids like this compound?
A: There is no single "best" method, as the optimal choice depends on the specific molecular structure, available reagents, and scale of the reaction. However, for many alkaloids, methods utilizing α-chloroethyl chloroformate (ACE-Cl) or a modified Polonovski reaction with an iron catalyst are often favored due to their relatively high yields and cleaner reaction profiles compared to the classical von Braun reaction.[1][2]
Q: Are there any "green" or more environmentally friendly methods for N-demethylation?
A: Yes, newer methods aim to reduce the use of toxic reagents and harsh conditions. Electrochemical N-demethylation is a promising green chemistry approach that avoids hazardous oxidizing agents and metal catalysts, often proceeding at room temperature in aqueous alcohol mixtures.[5] Additionally, some iron-catalyzed Polonovski-type reactions have been adapted to use more environmentally benign solvents.
Q: How do I monitor the progress of my N-demethylation reaction?
A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . TLC is a quick and easy way to visualize the disappearance of the starting material (this compound) and the appearance of the product (nor-hydrocotarnine). LC-MS provides more definitive information on the masses of the compounds in the reaction mixture, confirming the presence of the desired product and helping to identify any major side products.
Q: Is it necessary to protect other functional groups on the this compound molecule before N-demethylation?
A: This is highly dependent on the chosen method. For instance, in the von Braun reaction, free phenolic hydroxyl groups may need protection.[6] Methods using chloroformates in the presence of a base might also be incompatible with certain sensitive groups. It is crucial to assess the reactivity of all functional groups on this compound with the chosen reagents and conditions.
Data Presentation
The following tables summarize quantitative data from N-demethylation reactions of various alkaloids, which can serve as a reference for designing experiments with this compound.
Table 1: N-Demethylation of Alkaloids using Chloroformate Reagents
| Alkaloid | Reagent | Conditions | Yield (%) | Reference |
| Morphine | Phenyl Chloroformate | 1. NaHCO₃ 2. 50% aq. KOH | 44 | [1] |
| Codeine | Ethyl Chloroformate | 1. KHCO₃ 2. 50% aq. KOH | 44 | [1] |
| Apomorphine | Phenyl Chloroformate | 1. K₂CO₃ 2. Hydrazine | 81 | [1] |
| Normorphine | 2,2,2-Trichloroethyl Chloroformate | 1. K₂CO₃ 2. Zn, Acetic Acid | 75 | [1] |
| 3-Deoxymorphine | Methyl Chloroformate | 1. NaHCO₃ 2. Hydrazine | 70 | [7] |
Table 2: N-Demethylation of Alkaloid N-Oxides using Iron-Catalyzed Polonovski-Type Reactions
| Alkaloid N-Oxide | Catalyst | Conditions | Yield (%) | Reference |
| Codeine Methyl Ether N-Oxide | Fe(II)TPPS | Acetate Buffer | 91 | [8] |
| Dextromethorphan N-Oxide | Fe(II)TPPS | Aqueous Alcohol | 93 | [8] |
| Thebaine N-Oxide | Fe(II)TPPS | Acetate Buffer, 50°C | 90 | [6] |
| Atropine N-Oxide | FeSO₄ | Dichloromethane/Water | 51 | [6] |
Experimental Protocols
Protocol 1: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is adapted from procedures used for other sensitive alkaloids and is a good starting point for this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add α-chloroethyl chloroformate (1.1 - 1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Hydrolysis: Add methanol to the residue and heat to reflux for 1-2 hours to hydrolyze the carbamate intermediate.
-
Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., saturated NaHCO₃) to neutralize any HCl formed.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude nor-hydrocotarnine by column chromatography or crystallization.
Protocol 2: Modified Polonovski N-Demethylation
This two-step protocol involves the formation of the N-oxide followed by iron-catalyzed demethylation.
Step A: N-Oxide Formation
-
Dissolution: Dissolve this compound (1 equivalent) in a solvent such as dichloromethane.
-
Oxidation: Add an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0°C.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is fully converted to the more polar N-oxide.
-
Work-up: Wash the reaction mixture with an aqueous solution of sodium sulfite and then with a mild base (e.g., NaHCO₃) to remove excess m-CPBA and chlorobenzoic acid.
-
Isolation (Optional but Recommended): Dry the organic layer, concentrate, and if desired, convert the N-oxide to its HCl salt by treating with ethereal HCl to improve stability and purity for the next step.
Step B: Iron-Mediated Demethylation
-
Dissolution: Dissolve the this compound N-oxide (or its HCl salt) (1 equivalent) in a suitable solvent mixture (e.g., dichloromethane/water or an acetate buffer solution).
-
Catalyst Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (typically 0.2 - 0.5 equivalents, but may need optimization).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction for the formation of nor-hydrocotarnine.
-
Work-up: Once the reaction is complete, quench with water and adjust the pH to be basic (pH 8-9) with an appropriate base (e.g., ammonium hydroxide).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Workflow for N-Demethylation using ACE-Cl.
Caption: Troubleshooting logic for low yield issues.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to mu, delta, and kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Polonovski reaction: application to the total synthesis of some indole alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Hydrocotarnine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of hydrocotarnine. As direct literature on matrix effects for this compound is limited, the guidance provided is based on established principles for the analysis of structurally similar isoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the signal, resulting in inaccurate and imprecise quantification.[1][2]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds that compete with the analyte for ionization.[3] In biological matrices like plasma or urine, phospholipids are a major contributor to ion suppression.[3] Other sources include salts, proteins, and metabolites that are not adequately removed during sample preparation.[3] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[3][6]
-
Post-Column Infusion (Qualitative): A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant this compound signal indicates at what retention times ion suppression or enhancement occurs.[7][8]
-
Post-Extraction Spike (Quantitative): The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[3]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects can be challenging, especially in complex biological samples, their impact can be significantly minimized and compensated for through careful method development.[4][9] Strategies include optimizing sample preparation, chromatographic separation, and the use of appropriate internal standards.[4][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments.
Issue 1: Poor sensitivity or inconsistent results for this compound standards in the matrix.
-
Question: My this compound calibration curve is non-linear, or the peak areas for my quality control samples are highly variable when prepared in the biological matrix. What could be the cause?
-
Answer: This is a classic sign of significant and variable matrix effects. Co-eluting endogenous components are likely interfering with the ionization of this compound. The variability can arise from differences in the composition of individual matrix lots.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be effectively removing interfering components. Consider the following improvements:
-
Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove all matrix components, especially phospholipids. If you are using PPT, consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances behind. For basic compounds like this compound, adjusting the pH of the aqueous phase to be two units higher than its pKa will ensure it is uncharged and partitions into the organic solvent.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences. Select an SPE sorbent that strongly retains this compound while allowing interfering components to be washed away. Mixed-mode cation exchange SPE can be particularly effective for basic alkaloids.[3]
-
-
Optimize Chromatography: Increase the chromatographic separation between this compound and the interfering matrix components.
-
Gradient Modification: Adjust the gradient slope to better resolve the analyte from early-eluting and late-eluting matrix components.
-
Column Chemistry: Consider a different column chemistry. A phenyl-hexyl or a biphenyl column might offer different selectivity for this compound and the interfering species compared to a standard C18 column.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has the same physicochemical properties as this compound, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
Issue 2: Sudden drop in this compound signal intensity during a sample batch run.
-
Question: My initial samples ran well, but the signal for this compound and the internal standard has significantly decreased towards the end of the batch. What is happening?
-
Answer: This suggests a build-up of matrix components on the analytical column or in the mass spectrometer's ion source, leading to increasing ion suppression over time.
Troubleshooting Steps:
-
Implement a Column Wash: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.
-
Divert the Flow: Use a divert valve to direct the flow from the column to waste during the early and late parts of the chromatogram when highly abundant, unretained, or strongly retained matrix components are eluting. This prevents them from entering the mass spectrometer.
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to reduce the amount of matrix components being injected. Even with a good initial method, cumulative effects can occur over a long batch.
Quantitative Data Summary
The following table summarizes typical matrix effect and recovery data for alkaloids in plasma using different sample preparation techniques. While this data is not specific to this compound, it provides a useful comparison of the effectiveness of each method.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Morphine | 30-50 (Suppression) | >90 | [4] |
| Liquid-Liquid Extraction | Morphine | 85-110 | 75-90 | [4] |
| Solid-Phase Extraction (Mixed-Mode) | Various Alkaloids | 90-115 | 80-105 | [5] |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Generic LC-MS/MS Method for Isoquinoline Alkaloids (Adaptable for this compound)
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound in a biological matrix like human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Cell-Based Assays for Hydrocotarnine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydrocotarnine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell-based assay conditions for this isoquinoline alkaloid.
General Troubleshooting
This section addresses common issues that may arise during cell-based assays with natural compounds like this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence of this compound or media components. | - Run a control with this compound in cell-free media to assess its intrinsic fluorescence. - Use phenol red-free media to reduce background fluorescence. - If using a plate reader, select a bottom-reading mode if available.[1] |
| Non-specific binding of detection antibodies. | - Increase the number and duration of washing steps. - Optimize the concentration of primary and secondary antibodies. - Use a blocking buffer appropriate for your cell type and antibodies. | |
| Inconsistent Results/High Variability | Inconsistent cell seeding density. | - Ensure a homogenous cell suspension before seeding by gentle pipetting. - Avoid using the outer wells of the plate, which are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.[2] |
| Pipetting errors, especially with small volumes. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize pipetting variations between wells. | |
| Cell health and passage number. | - Use cells within a consistent and optimal passage number range. - Regularly check for mycoplasma contamination. | |
| Compound precipitation. | - Visually inspect wells for any signs of precipitation after adding this compound. - Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and non-toxic to the cells. |
Assay-Specific Troubleshooting & FAQs
Cytotoxicity Assays (e.g., MTT, Resazurin)
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in cytotoxicity assays and can stem from several factors.[1][3][4][5] Firstly, ensure your cell seeding density is consistent and that cells are in the exponential growth phase at the time of treatment.[2] Variations in incubation time with this compound can also significantly impact IC50 values. It is crucial to use a standardized incubation period for all comparative experiments. Another factor can be the metabolic activity of the cells, which can be influenced by confluency and media conditions. Finally, the specific cytotoxicity assay used (e.g., MTT, resazurin, LDH) can yield different IC50 values as they measure different aspects of cell health.[5] For natural products, it's also important to check for any direct interaction of the compound with the assay reagents.
Anti-Inflammatory Assays (e.g., Nitric Oxide Assay in RAW 264.7 Cells)
Question: I am not observing a dose-dependent inhibition of nitric oxide (NO) production with this compound in LPS-stimulated RAW 264.7 cells. What should I check?
Answer: Several factors could contribute to this observation. First, confirm the viability of your RAW 264.7 cells at the tested concentrations of this compound using a standard cytotoxicity assay. If the compound is cytotoxic at the concentrations used for the anti-inflammatory assay, it can lead to a decrease in NO production that is not due to a specific anti-inflammatory effect. Ensure that the lipopolysaccharide (LPS) is effectively stimulating the cells by including a positive control (LPS alone) that shows a robust increase in NO production compared to untreated cells. The timing of this compound pre-treatment before LPS stimulation is also critical and may need optimization.
Question: My Griess assay for nitric oxide detection has high background or variable readings. How can I troubleshoot this?
Answer: High background in a Griess assay can be caused by interfering substances in your sample or media.[1][6] Phenol red in culture media can interfere with colorimetric readings, so using phenol red-free media is recommended. Ensure that your Griess reagents are fresh and properly prepared. To address variability, make sure to mix the cell culture supernatant thoroughly with the Griess reagents and read the absorbance within the recommended timeframe, as the color can fade. It is also good practice to include a standard curve of sodium nitrite with each experiment to ensure the assay is performing correctly.[7]
Signaling Pathway Analysis (NF-κB and MAPK)
Question: How can I determine if this compound affects the NF-κB signaling pathway?
Answer: A common method is to use a reporter gene assay.[8][9] This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[8][9] You would pre-treat the cells with this compound and then stimulate them with an NF-κB activator like TNF-α or LPS. A reduction in the reporter signal compared to the stimulated control would suggest that this compound inhibits NF-κB activation. Another method is to use Western blotting to assess the phosphorylation and degradation of IκBα, or the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10]
Question: What is a common method to assess the effect of this compound on the MAPK pathway?
Answer: Western blotting is a widely used technique to study the MAPK pathway.[11] You can assess the activation of key MAPK proteins such as ERK, JNK, and p38 by measuring their phosphorylation status using phospho-specific antibodies.[11][12] Cells would be treated with this compound for various times and with different concentrations, followed by stimulation with a known MAPK activator (e.g., growth factors, stress-inducing agents). A decrease in the phosphorylated form of these proteins would indicate an inhibitory effect of this compound on the MAPK pathway.
Alpha-1 Adrenergic Receptor Activity
Question: How can I investigate the interaction of this compound with alpha-1 adrenergic receptors?
Answer: A radioligand binding assay is a standard method to determine if a compound binds to a specific receptor.[13] In this assay, you would use cell membranes prepared from cells expressing the alpha-1 adrenergic receptor and a radiolabeled ligand that is known to bind to this receptor. By incubating the membranes with the radioligand in the presence of varying concentrations of this compound, you can determine if this compound competes for binding and calculate its binding affinity (Ki). Alternatively, functional assays can be employed. These assays measure the downstream signaling events upon receptor activation, such as changes in intracellular calcium levels, in response to an alpha-1 adrenergic agonist in the presence and absence of this compound. A reduction in the agonist-induced response would suggest that this compound acts as an antagonist at this receptor.[14][15]
Experimental Protocols
While specific optimized protocols for this compound are not yet widely established in the literature, the following are general starting-point methodologies for the key assays discussed. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16][17]
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15-0.2 mg/mL and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Nitric Oxide Inhibition Assay (Griess Assay in RAW 264.7 Cells)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production. Include wells with cells only, cells with LPS only, and cells with a known inhibitor as controls.[19][20]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]
-
Measurement: After a short incubation at room temperature in the dark, measure the absorbance at ~540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.
Visualizing Experimental Workflows and Pathways
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting workflow for addressing inconsistent IC50 values in cytotoxicity assays.
General Workflow for Nitric Oxide Inhibition Assay
Caption: A generalized workflow for assessing the anti-inflammatory activity of this compound.
Simplified NF-κB Signaling Pathway
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Simplified MAPK Signaling Cascade
Caption: A generalized overview of a MAPK signaling cascade.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 13. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evidence for lipopolysaccharide-induced differentiation of RAW264.7 murine macrophage cell line into dendritic like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Hydrocotarnine adsorption to labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of hydrocotarnine to labware during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
A1: this compound is an isoquinoline alkaloid.[1] Like many alkaloid compounds, it possesses properties that can lead to its non-specific binding to laboratory surfaces. Adsorption is primarily driven by two types of interactions:
-
Hydrophobic Interactions: The molecule can non-specifically bind to the surfaces of plastics like polypropylene and polystyrene.[2][3]
-
Ionic Interactions: As a basic compound, this compound can be positively charged in solution and interact with negatively charged surfaces, such as the silanol groups present on glass.[4]
Q2: Which type of labware is best to minimize this compound adsorption?
A2: The choice of labware depends on the solvent and the specifics of your experiment. Untreated glass can be problematic due to ionic interactions. Standard polypropylene can also be an issue due to hydrophobic interactions.[2][4] For sensitive applications, it is recommended to use either low-adsorption plasticware or properly passivated/silanized glassware or stainless steel.
Q3: What is labware passivation and when should I use it?
A3: Passivation is a chemical process that removes surface impurities from metals like stainless steel and creates a protective, inert oxide layer.[5][6] This process is highly recommended when working with stainless steel components in systems like HPLCs or when using stainless steel containers, as it reduces the number of active sites where this compound could adsorb.[7][8][9]
Q4: Can I prevent adsorption by modifying my solvent?
A4: Yes, modifying the solvent is an effective strategy. The goal is to reduce both hydrophobic and ionic interactions.[2][3] Adding a small percentage of an organic solvent like acetonitrile or methanol can disrupt hydrophobic binding.[2] To disrupt ionic interactions, adjusting the pH or adding a salt to the buffer can be effective.[4]
Troubleshooting Guides
Issue: Low Recovery of this compound from Polypropylene Tubes
This issue is likely due to non-specific binding to the plastic surface.
Solutions:
-
Solvent Modification: Incorporate an organic solvent or a non-ionic surfactant into your sample diluent.
-
Use Low-Adsorption Tubes: Switch to commercially available low-binding polypropylene tubes.
-
Surface Coating: For in-house treatment, consider silanizing your polypropylene tubes to create a more hydrophilic and neutral surface.[2]
Issue: Inconsistent Results When Using Glassware
Inconsistent results with glassware are often due to ionic interactions with the glass surface.
Solutions:
-
Silanization: Treat the glassware with a silanizing agent to cap the reactive silanol groups.
-
pH Adjustment: Adjust the pH of your solution to a point where this compound is less charged, if compatible with your experimental conditions.
-
Increased Ionic Strength: Adding a salt to your buffer can help to saturate the charged sites on the glass, reducing the opportunity for this compound to bind.[4]
Quantitative Data Summary
The following table summarizes the effectiveness of various strategies in reducing the non-specific adsorption of different types of drugs, which can be extrapolated to this compound based on its chemical properties.
| Strategy | Labware Type | Target Interaction | Expected Reduction in Adsorption | Reference Compound(s) |
| Use of Low-Adsorption Microplates | Polypropylene | Hydrophobic & Ionic | Adsorption can be reduced to below 15% | Positively charged and neutral hydrophobic drugs |
| Addition of Acetonitrile to Solvent | Polypropylene | Hydrophobic | Stronger inhibition of non-specific adsorption compared to methanol | Hydrophobic and positively charged drugs |
| Surface Coating with GPTMS | Tissue Culture Microplates | Hydrophobic & Ionic | Adsorption suppressed to below 10% | Various probe drugs |
| Passivation with Citric/Oxalic Acid | Stainless Steel | Ionic & Metal Chelation | Creates a passive surface layer, reducing active binding sites | Metal-sensitive analytes |
GPTMS: 3-glycidoxypropyltrimethoxysilane
Experimental Protocols
Protocol 1: Passivation of Stainless Steel Labware
This protocol is adapted from standard procedures for passivating stainless steel in the pharmaceutical industry.[8]
Objective: To create an inert surface on stainless steel labware to minimize this compound adsorption.
Materials:
-
5% (v/v) Alkaline Detergent (e.g., Diruclean BX)
-
2% (v/v) Citric Acid Solution (e.g., Dirupass AP)
-
Deionized Water
Procedure:
-
Alkaline Cleaning: Thoroughly wash the stainless steel labware with a 5% alkaline detergent solution at 60-80°C for 60-120 minutes to remove any organic residues and oils.
-
Initial Rinse: Rinse the labware with tap water at ambient temperature for at least 2 minutes.
-
Acid Passivation: Immerse or fill the labware with a 2% citric acid solution at 80-85°C for 60 minutes. This step removes free iron and promotes the formation of a passive chromium oxide layer.[8]
-
Final Rinsing: Rinse the labware at least three times with deionized water for 2 minutes each time.
-
Drying: Allow the labware to air dry completely or use a filtered air stream.
Protocol 2: Silanization of Glassware
Objective: To create a neutral, hydrophobic surface on glassware to prevent ionic interactions with this compound.
Materials:
-
Silanizing Agent (e.g., a solution of dichlorodimethylsilane in an organic solvent)
-
Acetone
-
Deionized Water
-
Fume Hood
Procedure:
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then acetone to ensure it is completely dry.
-
Silanization: In a fume hood, briefly immerse the glassware in the silanizing solution or fill the glassware with the solution. Ensure all surfaces that will contact the sample are treated.
-
Rinsing: Rinse the glassware thoroughly with the solvent used for the silanizing agent (e.g., heptane or toluene), followed by acetone, and finally, deionized water.
-
Drying: Dry the glassware in an oven. The surface should now be water-repellent.
Visualizations
Caption: Decision workflow for labware selection.
Caption: Step-by-step passivation workflow.
References
- 1. This compound | C12H15NO3 | CID 3646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. celcoinc.com [celcoinc.com]
- 6. cm-systems.pl [cm-systems.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. inoxpassivation.co.uk [inoxpassivation.co.uk]
Refinement of Hydrocotarnine extraction from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the extraction and refinement of Hydrocotarnine from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plant material?
A1: The most prevalent methods for this compound extraction, primarily from Corydalis species, involve solvent extraction followed by purification.[1][2] A common approach is an acid-base extraction.[3][4] This technique leverages the basic nature of alkaloids. The plant material is first treated with an acidic solution to form the water-soluble salt of the alkaloids. This aqueous extract is then basified to precipitate the alkaloids in their free base form, which can then be extracted into an organic solvent. Further purification is typically achieved using chromatographic techniques such as flash chromatography or High-Performance Liquid Chromatography (HPLC).[1][5]
Q2: I am experiencing a very low yield of this compound. What are the potential causes?
A2: Low yields in alkaloid extraction can stem from several factors:
-
Incomplete initial extraction: The solvent may not have sufficiently penetrated the plant matrix. Ensure the plant material is finely powdered and that the solvent-to-sample ratio is adequate.
-
Incorrect pH: The pH during the acid-base extraction steps is critical. Incomplete protonation (in the acidic step) or deprotonation (in the basic step) will lead to loss of product in the wrong phase.[3][4]
-
Degradation of this compound: Alkaloids can be sensitive to high temperatures and extreme pH levels.[6][7][8][9] Prolonged exposure to harsh conditions during extraction can lead to degradation.
-
Emulsion formation: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping the analyte.
-
Loss during purification: Significant amounts of the compound can be lost during chromatographic purification if the column is overloaded or the elution gradient is not optimized.[10]
Q3: My final this compound sample is not pure. What are the likely impurities and how can I remove them?
A3: Extracts from Corydalis species contain a complex mixture of alkaloids.[2][11][12] Common impurities can include other isoquinoline alkaloids such as tetrahydropalmatine, protopine, and berberine.[1][13] The purity of the final product is highly dependent on the efficiency of the purification steps. To improve purity:
-
Optimize the acid-base extraction: Fine-tuning the pH can selectively precipitate or dissolve certain alkaloids, leading to a cleaner crude extract.
-
Utilize chromatographic techniques: Flash chromatography with a suitable solvent system can remove many impurities.[1] For higher purity, preparative HPLC is often necessary.[5] The choice of the stationary phase (e.g., C18) and the mobile phase composition are critical for good separation.[14][15]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a powerful final purification step.
Q4: How does the choice of solvent affect the extraction efficiency of this compound?
A4: The choice of solvent is crucial for effective extraction. For the initial extraction from the plant material, polar solvents like methanol or ethanol are often used, sometimes with the addition of an acid to improve the solubility of the alkaloid salts.[16][17] In the subsequent liquid-liquid extraction of the free base, a water-immiscible organic solvent like dichloromethane or chloroform is typically used. The ideal solvent should have high solubility for the target compound (in its free base or salt form) and low solubility for impurities. The polarity of the solvent will significantly impact which compounds are co-extracted.[18]
Q5: What are the optimal storage conditions for this compound to prevent degradation?
A5: While specific stability data for this compound is limited, general principles for alkaloid stability suggest that it should be stored in a cool, dark, and dry place.[9][19] Solutions of this compound, especially at acidic or basic pH, may be prone to hydrolysis.[6][7][8] For long-term storage, it is advisable to store the purified compound as a dry solid at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inefficient cell lysis and solvent penetration. 2. Incorrect pH during acid-base extraction. 3. Degradation of this compound due to harsh conditions (e.g., high temperature). 4. Emulsion formation during liquid-liquid extraction. | 1. Ensure the plant material is finely ground. Consider using ultrasound-assisted or microwave-assisted extraction to enhance efficiency. 2. Carefully monitor and adjust the pH at each step using a pH meter. 3. Avoid prolonged heating. Use moderate temperatures for solvent evaporation. 4. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Poor Purity of Final Product | 1. Co-extraction of other alkaloids and plant metabolites. 2. Inefficient chromatographic separation. 3. Contamination from solvents or glassware. | 1. Optimize the pH of the aqueous phase during acid-base extraction to minimize the solubility of impurities. 2. Use a high-resolution chromatographic technique like preparative HPLC. Experiment with different solvent gradients and stationary phases. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Inconsistent Results Between Batches | 1. Variability in the raw plant material. 2. Inconsistent application of the extraction protocol. 3. Degradation of the sample during storage. | 1. Source plant material from a consistent and reliable supplier. If possible, analyze the alkaloid content of the raw material before extraction. 2. Standardize all steps of the protocol, including extraction times, temperatures, and solvent volumes. 3. Store both the raw material and the extracted samples under appropriate conditions (cool, dark, and dry). |
| Difficulty in Isolating this compound from other Corydalis Alkaloids | 1. Similar chemical properties (e.g., pKa, polarity) of the alkaloids. | 1. Employ advanced chromatographic techniques. A multi-step purification process involving different chromatographic methods (e.g., ion-exchange followed by reverse-phase) may be necessary.[20] |
Quantitative Data Summary
The following table presents illustrative data on the impact of different extraction parameters on alkaloid yield and purity. Note that this data is generalized from studies on related alkaloids due to the limited availability of specific quantitative data for this compound.
| Extraction Method | Solvent System | Temperature (°C) | Illustrative Yield (%) | Illustrative Purity (%) |
| Maceration | 70% Ethanol | 25 | 0.5 - 1.5 | 30 - 50 |
| Soxhlet Extraction | Methanol | 65 | 1.0 - 2.5 | 40 - 60 |
| Ultrasound-Assisted | 70% Methanol with 1% Acetic Acid | 40 | 1.5 - 3.0 | 45 - 65 |
| Acid-Base Extraction (Crude) | Dichloromethane | 25 | 0.8 - 2.0 | 50 - 70 |
| Flash Chromatography | Hexane:Ethyl Acetate Gradient | 25 | 0.4 - 1.0 (from crude) | 80 - 95 |
| Preparative HPLC | Acetonitrile:Water Gradient | 25 | 0.2 - 0.5 (from flash fraction) | >98 |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Corydalis Tubers
-
Preparation of Plant Material:
-
Dry the Corydalis tubers at 40-50°C for 48 hours.
-
Grind the dried tubers into a fine powder (approximately 40-60 mesh).
-
-
Acidic Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 1% aqueous hydrochloric acid for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.
-
Repeat the extraction of the plant residue with 500 mL of 1% HCl for another 12 hours and combine the filtrates.
-
-
Basification and Crude Extraction:
-
Cool the combined acidic extract in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the extract with constant stirring until the pH reaches 9-10. A precipitate of crude alkaloids will form.
-
Extract the basified aqueous solution three times with 500 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic layers and wash them with 200 mL of distilled water.
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
-
Purification by Flash Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the relevant fractions and evaporate the solvent.
-
-
Final Purification by Preparative HPLC:
-
Dissolve the semi-purified extract from the previous step in the mobile phase.
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of a modifier like formic acid or triethylamine, to achieve separation.[14]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: General Workflow for this compound Extraction and Refinement.
Caption: Troubleshooting Low Yield in this compound Extraction.
References
- 1. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]
- 2. Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iipseries.org [iipseries.org]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 12. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of oxycodone and this compound in cancer patient serum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent optimization for the direct extraction of opiates from hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arabjchem.org [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrocotarnine Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of hydrocotarnine in aqueous solutions by adjusting pH. The following information is based on established principles of pharmaceutical stability testing and knowledge of the chemical properties of isoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a tetrahydroisoquinoline alkaloid.[1][2] Like many alkaloids, its chemical structure contains functional groups that are susceptible to degradation in aqueous environments, particularly under non-optimal pH conditions. Ensuring its stability is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the key functional groups in this compound that may affect its stability?
This compound's structure includes a tertiary amine, a methoxy group, and a methylenedioxy bridge on an aromatic ring.[2] The tertiary amine can be protonated at acidic pH, which can influence its reactivity. The ether linkages (methoxy and methylenedioxy groups) can be susceptible to hydrolysis under strong acidic or basic conditions.
Q3: How does pH generally affect the stability of alkaloids like this compound?
The pH of an aqueous solution can significantly influence the stability of alkaloids.[3][4] Extreme pH values, both acidic and basic, can catalyze hydrolytic degradation of susceptible functional groups.[5] For many alkaloids, a slightly acidic to neutral pH range is often found to be optimal for stability. For instance, some alkaloids are known to be acid labile.[3][4]
Q4: What are the expected degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a tetrahydroisoquinoline alkaloid, potential degradation pathways could involve:
-
Oxidation: The tertiary amine and the electron-rich aromatic ring are susceptible to oxidation.
-
Hydrolysis: Under harsh acidic or basic conditions, the ether linkages of the methoxy and methylenedioxy groups could undergo hydrolysis.
-
Ring Opening: Extreme pH and temperature conditions could potentially lead to the opening of the heterocyclic ring.
Q5: How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[6][7][8][9] This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration | Inappropriate pH of the solution. | Adjust the pH of the aqueous solution to a near-neutral or slightly acidic range (e.g., pH 4-7). Use appropriate buffer systems to maintain a stable pH. |
| Exposure to light or high temperatures. | Store this compound solutions protected from light and at controlled, cool temperatures (e.g., 2-8 °C). | |
| Presence of oxidizing agents. | De-gas solvents and use antioxidants if oxidative degradation is suspected. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in identifying the unknown peaks. |
| Impurities in the this compound sample or solvent. | Analyze the initial this compound sample and the blank solvent to rule out pre-existing impurities. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase pH. | For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., pH 3-5) can improve peak shape by ensuring the analyte is in a single ionic form. |
| Suboptimal column chemistry. | Use a C18 column and consider a mobile phase containing an ion-pairing agent or a buffer like ammonium acetate to improve chromatography.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][10][11]
Objective: To identify potential degradation products and determine the degradation pathways of this compound under hydrolytic stress at different pH values.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or acetate buffers (pH 4, 7, and 9)
-
HPLC grade water, acetonitrile, and methanol
-
HPLC system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of HPLC grade water.
-
Buffered Solutions: Prepare solutions of this compound in buffers at pH 4, 7, and 9.
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 40°C or 60°C).[5]
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the rate of degradation at each pH.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.[6][7][8]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium acetate in water (pH adjusted to 4.0 with acetic acid)B: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more retained compounds. A typical starting point could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of this compound and its degradation products.
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison of this compound stability at different pH values.
Table 1: pH-Dependent Degradation of this compound at 60°C
| pH Condition | Time (hours) | % this compound Remaining (Hypothetical Data) | Major Degradation Products Observed |
| 0.1 M HCl (pH ~1) | 0 | 100.0 | - |
| 8 | 85.2 | Peak 1 (retention time X.X min) | |
| 24 | 65.7 | Peak 1, Peak 2 (retention time Y.Y min) | |
| pH 4.0 Buffer | 0 | 100.0 | - |
| 8 | 99.5 | - | |
| 24 | 98.9 | - | |
| pH 7.0 Buffer | 0 | 100.0 | - |
| 8 | 99.1 | - | |
| 24 | 98.2 | - | |
| pH 9.0 Buffer | 0 | 100.0 | - |
| 8 | 95.3 | Peak 3 (retention time Z.Z min) | |
| 24 | 88.1 | Peak 3 | |
| 0.1 M NaOH (pH ~13) | 0 | 100.0 | - |
| 8 | 70.4 | Peak 4 (retention time A.A min) | |
| 24 | 45.1 | Peak 4, Peak 5 (retention time B.B min) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C12H15NO3 | CID 3646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Validation & Comparative
Unveiling the Potential of Novel Hydrocotarnine Analogs in Oncology: A Comparative Analysis
For Immediate Release
A new frontier in cancer therapeutics is emerging with the development of novel Hydrocotarnine analogs. These compounds have demonstrated significant anti-tumor effects, outperforming their parent compounds in preclinical studies. This guide provides a detailed comparison of these promising agents against a standard-of-care chemotherapy, Doxorubicin, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
Executive Summary
Novel amino acid-conjugated derivatives of this compound, a scaffold derived from the opium poppy alkaloid Noscapine, have been synthesized and evaluated for their anti-tumor activity.[1] In vitro studies on the 4T1 mammary carcinoma cell line revealed that these analogs exhibit significantly enhanced cytotoxicity compared to their parent compounds, Noscapine and Cotarnine.[1] The mechanism of action is believed to be similar to Noscapine, involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3][4] This guide presents a comparative analysis of the most potent of these novel analogs against Doxorubicin, a widely used chemotherapeutic agent for breast cancer, and provides detailed experimental methodologies for key validation assays.
Comparative Performance of this compound Analogs and Doxorubicin
The anti-proliferative activity of the novel this compound analogs was assessed against the 4T1 murine breast cancer cell line and compared with the parent compounds and the standard chemotherapeutic agent, Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) | Notes |
| Novel Analogs | |||
| Noscapine–Phenylalanine | 4T1 | 11.2[1] | A novel amino acid-conjugated derivative of Noscapine. |
| Noscapine–Tryptophan | 4T1 | 16.3[1] | A novel amino acid-conjugated derivative of Noscapine. |
| Cotarnine–Tryptophan | 4T1 | 54.5[1] | A novel amino acid-conjugated derivative of Cotarnine. |
| Parent Compounds | |||
| Noscapine | 4T1 | 215.5[1] | A naturally occurring alkaloid with known anti-tumor properties. |
| Cotarnine | 4T1 | 575.3[1] | An oxidative degradation product of Noscapine. |
| Standard Chemotherapy | |||
| Doxorubicin | 4T1 | ~0.1 - 1.0 (range) | A widely used anthracycline antibiotic in cancer chemotherapy. The exact IC50 can vary based on experimental conditions. |
| Cisplatin | 4T1 | 14.2[5] | A platinum-based chemotherapy drug. |
Putative Mechanism of Action: Novel this compound Analogs
The anti-tumor activity of the novel this compound analogs is thought to stem from their interaction with tubulin, a critical component of the cellular cytoskeleton. This mechanism is inferred from studies on the parent compound, Noscapine.
Caption: Putative mechanism of novel this compound analogs.
Mechanism of Action: Doxorubicin
Doxorubicin employs a multi-pronged attack on cancer cells, primarily targeting the cell's genetic material and essential enzymes.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Hydrocotarnine vs. Noscapine: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological activities of hydrocotarnine and noscapine, supported by experimental data and detailed methodologies.
Introduction
This compound and noscapine are two structurally related benzylisoquinoline alkaloids. Noscapine, a well-known constituent of opium poppy (Papaver somniferum), has been traditionally used as an antitussive agent.[1] More recently, it has garnered significant attention for its potential as a non-toxic anticancer drug.[1][2] this compound can be derived from noscapine through the cleavage of the C-C bond between the isoquinoline and phthalide moieties.[2][3] While the biological activities of noscapine, particularly its anticancer effects, have been extensively studied, this compound remains a comparatively less explored molecule. This guide aims to provide a detailed comparison of the known biological activities of these two compounds, presenting available quantitative data, experimental protocols, and insights into their mechanisms of action.
Comparative Biological Activity
Direct comparative studies evaluating the biological activities of this compound and noscapine are scarce in the currently available scientific literature. However, by compiling and contrasting data from independent studies, a preliminary assessment of their differing profiles can be made. The primary focus of research on noscapine has been its anticancer properties, while data on this compound's biological effects is limited and suggests a different pharmacological profile.
Anticancer Activity
Noscapine has demonstrated significant anticancer activity across a wide range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][4][5]
This compound , in contrast, has not been extensively investigated for its anticancer potential. The available literature does not provide significant evidence to support a comparable cytotoxic or anti-proliferative effect against cancer cells. One study describing the synthesis of cotarnine and this compound derivatives did not report on the intrinsic anticancer activity of the this compound parent molecule itself.[6][7]
Table 1: Comparative Cytotoxicity (IC50 Values) of Noscapine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 15.47 - 29 | [4][8][9] |
| MDA-MB-231 | Breast Cancer | 20.15 - 69 | [4][8][9] |
| A549 | Lung Cancer | 73 | [10] |
| H460 | Lung Cancer | 34.7 | [11] |
| LoVo | Colon Cancer | 75 | [12] |
| K562 | Leukemia | Not specified | [13] |
| HL-60 | Leukemia | Not specified | [13] |
Mechanism of Action
The distinct biological activities of noscapine and the limited information on this compound point towards different mechanisms of action.
Noscapine's Anticancer Mechanism:
Noscapine exerts its anticancer effects through a multi-faceted approach:
-
Microtubule Disruption: It binds to tubulin, altering microtubule assembly dynamics. This leads to a mitotic block, arresting the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: The mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases, an increased Bax/Bcl-2 ratio, and DNA fragmentation.[1][13][14]
dot
Caption: Noscapine's primary anticancer signaling pathway.
This compound's Putative Mechanism:
There is a lack of substantial data on this compound's mechanism of action. Some sources suggest a potential interaction with opioid receptors, which would imply a role in analgesia or other central nervous system effects, a stark contrast to noscapine's anticancer activity. However, concrete binding affinity data and functional assays are needed to confirm this hypothesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of noscapine. These protocols can serve as a foundation for future comparative studies involving this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., noscapine) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[15][16]
dot
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[17][18]
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.
-
PI Staining: Resuspend the cells in a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20][21]
dot
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion and Future Directions
The available evidence strongly supports noscapine as a promising anticancer agent with a well-defined mechanism of action centered on microtubule disruption and apoptosis induction. In stark contrast, the biological activity of its structural relative, this compound, remains largely uncharacterized, particularly in the context of cancer. The limited data for this compound hints at a potentially different pharmacological profile, possibly involving the central nervous system.
To provide a conclusive comparison, further research is imperative. Future studies should focus on:
-
Systematic Screening of this compound: Evaluating the cytotoxic and anti-proliferative effects of this compound against a broad panel of cancer cell lines.
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and noscapine in various in vitro and in vivo models to directly assess differences in their efficacy and potency.
-
Mechanistic Investigations of this compound: Elucidating the molecular targets and signaling pathways affected by this compound to understand its mechanism of action.
-
Exploring Other Biological Activities: Investigating the potential analgesic, anti-inflammatory, or other pharmacological effects of this compound to fully characterize its biological profile.
Such investigations will not only clarify the therapeutic potential of this compound but also provide valuable insights into the structure-activity relationships of the benzylisoquinoline alkaloid family, potentially guiding the development of novel therapeutic agents.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Noscapine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 10. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noscapine induces mitochondria-mediated apoptosis in human colon cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Noscapine induces mitochondria-mediated apoptosis in gastric cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
Cross-Validation of Analytical Methods for Hydrocotarnine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Hydrocotarnine in biological matrices: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This document is intended to assist researchers in selecting the most appropriate methodology for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.
Introduction to this compound and Analytical Cross-Validation
This compound is a benzylisoquinoline alkaloid and a metabolite of the antitussive drug Noscapine. Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. Cross-validation of analytical methods is the process of comparing two different analytical techniques to ensure that the results are comparable and reliable. This process is essential in drug development and clinical studies to guarantee data integrity, especially when samples may be analyzed at different laboratories or with different techniques over the course of a study.
Comparative Analysis of Analytical Methods
This section details the experimental protocols and performance characteristics of an established HPLC-ECD method and a proposed UPLC-MS/MS method for this compound quantification.
Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method, adapted from the work of Kokubun et al. (2005), is a robust technique for the quantification of this compound in serum.
Experimental Protocol:
-
Sample Preparation: To 1 mL of serum, an internal standard is added, followed by 1 mL of 0.5 M borate buffer (pH 9.0) and 6 mL of a diethyl ether/chloroform (4:1, v/v) extraction solvent. The mixture is shaken and centrifuged. The organic layer is then transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 5 mM phosphate buffer (pH 8.0) in a 2:1:7 ratio.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Detector: Electrochemical detector.
-
Applied Potential: +850 mV.
-
Method 2: Proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
While a specific validated UPLC-MS/MS method for this compound was not found in the immediate literature, its structural similarity to other isoquinoline alkaloids allows for the proposal of a highly sensitive and selective method based on established protocols for related compounds. This proposed method would offer significant advantages in terms of speed and specificity.
Proposed Experimental Protocol:
-
Sample Preparation: A protein precipitation method would be employed. To 100 µL of plasma, 300 µL of acetonitrile containing an appropriate internal standard would be added. The mixture would be vortexed and centrifuged to pellet precipitated proteins. The supernatant would then be directly injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Detection:
-
Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation: Method Performance Comparison
The following table summarizes the key performance parameters of the two methods. Data for the HPLC-ECD method is sourced from Kokubun et al. (2005), while the data for the UPLC-MS/MS method is projected based on typical performance for similar analytes.
| Performance Parameter | HPLC-ECD Method | Proposed UPLC-MS/MS Method |
| Linearity Range | 10 - 100 ng/mL | 1 - 500 ng/mL (Projected) |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL (Projected) |
| Intra-day Precision (%RSD) | < 4.8% | < 5% (Projected) |
| Inter-day Precision (%RSD) | < 4.8% | < 5% (Projected) |
| Accuracy (%Recovery) | 90.5% | 95 - 105% (Projected) |
| Sample Volume | 1 mL | 100 µL |
| Run Time | Not specified | ~5 minutes |
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both analytical methods.
Caption: Workflow for this compound quantification using HPLC-ECD.
Caption: Proposed workflow for this compound quantification using UPLC-MS/MS.
Logical Relationship Diagram
This diagram illustrates the logical flow of a cross-validation study comparing the two methods.
Caption: Logical flow for cross-validation of the two analytical methods.
Conclusion
The HPLC-ECD method provides a reliable and validated approach for the quantification of this compound in serum. However, the proposed UPLC-MS/MS method offers significant potential advantages, including higher sensitivity, greater selectivity, a smaller sample volume requirement, and a faster analysis time. For high-throughput screening and studies requiring lower limits of detection, the development and validation of a UPLC-MS/MS method would be a valuable investment. A cross-validation study, as outlined, would be essential to ensure the interchangeability of data generated by these two distinct analytical techniques.
A Comparative Pharmacological Assessment of Hydrocotarnine and Its Parent Compounds, Noscapine and Hydrastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of hydrocotarnine and its structurally related parent alkaloids, noscapine and hydrastine. While noscapine and hydrastine have been the subjects of extensive pharmacological investigation, this compound, a primary metabolite of noscapine, remains significantly less characterized. This document summarizes the existing experimental data, outlines detailed methodologies for key pharmacological assays, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of these compounds and highlight areas for future research.
Overview of Compounds
This compound, noscapine, and hydrastine are isoquinoline alkaloids, with noscapine and hydrastine being derived from the opium poppy (Papaver somniferum) and Goldenseal (Hydrastis canadensis), respectively. This compound is a major metabolite of noscapine, formed by the oxidative cleavage of the C-C bond linking the isoquinoline and phthalide moieties.[1][2]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activities of noscapine and hydrastine. Due to a significant lack of published research, quantitative pharmacological data for this compound is largely unavailable, representing a critical knowledge gap.
Table 1: Comparative Pharmacological Activities
| Target/Activity | Noscapine | Hydrastine | This compound |
| Antitussive | Sigma Receptor Agonist[3][4] | Not a primary activity | Data not available |
| Anticancer | Tubulin Binder, Microtubule Stabilizer[1][5] | Data not available | Data not available |
| Receptor Binding | Sigma-1 Receptor Agonist[3][4] | GABAA Receptor Antagonist[6] | Opioid receptor interaction suggested, but not quantified[7] |
| Enzyme Inhibition | - | Tyrosine Hydroxylase (IC50: 20.7 µM)[8], OCT1 (IC50: 6.6 µM)[8], CYP3A4 & CYP2D6 Inhibitor[9] | Data not available |
| Other Activities | Anti-inflammatory, Antioxidant[5][10] | Vasoconstrictive[5] | Data not available |
Table 2: In Vitro Efficacy (Anticancer Activity)
| Compound | Cell Line | Assay | IC50 |
| Noscapine | 4T1 Mammary Carcinoma | Antiproliferative | 215.5 µM[1][2][11] |
| Noscapine-Phenylalanine | 4T1 Mammary Carcinoma | Antiproliferative | 11.2 µM[1][2][11] |
| Noscapine-Tryptophan | 4T1 Mammary Carcinoma | Antiproliferative | 16.3 µM[1][2][11] |
| Cotarnine-Tryptophan | 4T1 Mammary Carcinoma | Antiproliferative | 54.5 µM[1][2][11] |
| Cotarnine | 4T1 Mammary Carcinoma | Antiproliferative | 575.3 µM[1][2][11] |
| Hydrastine | PC12 | Cell Viability | Cytotoxicity at 500-750 µM[8] |
Table 3: Pharmacokinetic Parameters
| Parameter | Noscapine | Hydrastine | This compound |
| Bioavailability | ~30% (oral) | Data not available | Data not available |
| Half-life | 1.5 - 4 hours | 4.8 ± 1.4 hours | Data not available |
| Cmax | Data not available | 225 ± 100 ng/ml | Data not available |
| Tmax | 1 hour | 1.5 ± 0.3 hours | Data not available |
| Metabolism | Major metabolites: Cotarnine, this compound, Meconin[1][2] | Extensive Phase I and II metabolism[12] | Metabolite of Noscapine |
Signaling Pathways and Mechanisms of Action
Noscapine
Noscapine's primary mechanisms of action are its antitussive and anticancer effects. As an antitussive, it acts as a sigma receptor agonist.[3][4] Its anticancer properties stem from its ability to bind to tubulin, which disrupts the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[1][5][13] The PI3K/mTOR signaling pathway has also been implicated in its anticancer activity.[13]
Hydrastine
Hydrastine exhibits a different pharmacological profile, primarily acting as an inhibitor of tyrosine hydroxylase and the organic cation transporter OCT1.[8] It also functions as a competitive antagonist at GABA-A receptors and can interfere with calcium channel pathways.[6]
This compound
The mechanism of action for this compound is not well-defined in the scientific literature. It is a major metabolite of noscapine. One source suggests a possible interaction with opioid receptors, but this has not been substantiated with experimental data.[7] Further research is required to elucidate its pharmacological targets and signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological assessment of this compound and its parent compounds.
Tubulin Binding Assay (Microtubule Cosedimentation)
This assay is used to determine if a compound binds to microtubules.
Workflow:
Protocol:
-
Microtubule Polymerization: Purified tubulin is polymerized by incubation with GTP at 37°C. The resulting microtubules are stabilized with a taxol-containing buffer.
-
Binding Reaction: The stabilized microtubules are incubated with the test compound (e.g., noscapine) at various concentrations for a specified time at room temperature.
-
Cosedimentation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound protein.
-
Analysis: The supernatant and the resuspended pellet are analyzed by SDS-PAGE. The amount of the test compound in the pellet and supernatant is quantified to determine the binding affinity.
Sigma Receptor Binding Assay
This assay measures the affinity of a compound for sigma receptors.
Workflow:
Protocol:
-
Membrane Preparation: A tissue source rich in sigma receptors (e.g., guinea pig brain) is homogenized and centrifuged to obtain a membrane preparation.
-
Binding Reaction: The membranes are incubated with a specific radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors or [3H]DTG in the presence of a σ1 blocker for σ2 receptors).
-
Competition: Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptors.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Tyrosine Hydroxylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.
Workflow:
Protocol:
-
Enzyme Preparation: A source of tyrosine hydroxylase (TH), such as a lysate from PC12 cells or purified recombinant enzyme, is prepared.
-
Reaction Mixture: The enzyme is incubated with its substrate, L-tyrosine, and necessary cofactors, including a tetrahydropterin cofactor like (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4) and Fe2+.
-
Inhibition: The test compound is added to the reaction mixture at a range of concentrations.
-
Product Measurement: The reaction is stopped, and the amount of L-DOPA produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Conclusion and Future Directions
This comparative guide highlights the distinct pharmacological profiles of noscapine and hydrastine, with noscapine primarily affecting microtubule dynamics and sigma receptors, and hydrastine targeting tyrosine hydroxylase, OCT1, and GABA-A receptors. In stark contrast, the pharmacological activities of this compound, a major metabolite of noscapine, remain largely unexplored.
The absence of quantitative data for this compound's interaction with key biological targets presents a significant gap in our understanding of noscapine's overall pharmacological and toxicological profile. Given its structural similarity to its parent compounds, it is plausible that this compound may possess its own unique set of biological activities.
Therefore, future research should prioritize a comprehensive pharmacological characterization of this compound. Key areas of investigation should include:
-
Receptor and Enzyme Screening: A broad screening of this compound against a panel of receptors and enzymes, with a particular focus on opioid receptors, sigma receptors, and monoamine transporters, is warranted.
-
Anticancer and Antitussive Activity: Evaluating the potential of this compound to inhibit cancer cell proliferation and to modulate the cough reflex would provide a direct comparison with its parent compound, noscapine.
-
In Vivo Studies: Preclinical in vivo studies are necessary to determine the pharmacokinetic profile, efficacy, and potential toxicity of this compound.
A thorough investigation into the pharmacology of this compound will not only provide a more complete understanding of the fate and activity of noscapine in vivo but also has the potential to uncover a new pharmacological agent with therapeutic utility.
References
- 1. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Meconin | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. youtube.com [youtube.com]
- 7. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Morphine produces a biphasic modulation of substance P release from cultured dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Hydrocotarnine and Noscapine for Drug Development Professionals
For researchers and scientists in the field of drug development, understanding the metabolic stability of a compound is a critical early-triage step. This guide provides a comparative overview of the metabolic stability of two related alkaloids: hydrocotarnine and noscapine. While both are isoquinoline alkaloids, their metabolic fates and, consequently, their pharmacokinetic profiles, exhibit notable differences.
This comparison synthesizes available data to assist in the evaluation of these compounds for further development. We will delve into their metabolic pathways, present quantitative stability data, and provide a detailed experimental protocol for assessing metabolic stability in vitro.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. The following table summarizes the available pharmacokinetic parameters for this compound and noscapine. It is important to note that the data for this compound is derived from an in vivo human study, while the data for noscapine is from in vitro human liver microsome studies. Direct comparison should, therefore, be made with caution, as in vivo clearance is influenced by a multitude of physiological factors not present in in vitro systems.
| Parameter | This compound | Noscapine |
| Test System | In vivo (Human) | In vitro (Human Liver Microsomes) |
| Half-life (t½) | 2.0 ± 0.7 hours[1] | Subject to extensive first-pass metabolism, suggesting a short half-life[2] |
| Clearance (CL) | 95.1 ± 64.3 L/h[1] | High intrinsic clearance indicated by extensive metabolism[2] |
| Primary Metabolic Enzymes | Weak inhibitor of CYP3A4 and CYP2D6[3] | CYP3A4, CYP2C9, and other CYP isoforms[4] |
Note: The in vivo data for this compound was obtained from a study in cancer patients and may not be representative of the general population. The information for noscapine is based on in vitro assays, which are predictive but do not fully replicate in vivo conditions.
Metabolic Pathways and Bioactivation
The metabolic pathways of noscapine have been more extensively studied than those of this compound.
Noscapine undergoes extensive Phase I and Phase II metabolism, primarily in the liver.[2] The main routes of metabolism include O-demethylation, N-demethylation, and cleavage of the methylenedioxy group, followed by glucuronide and sulfate conjugation.[4] Several cytochrome P450 (CYP) enzymes are involved in its oxidative metabolism, with CYP3A4 and CYP2C9 playing significant roles.[4] This extensive first-pass metabolism contributes to its low oral bioavailability.
This compound , on the other hand, appears to be a weak inhibitor of some CYP enzymes, namely CYP3A4 and CYP2D6, in vitro.[3] The study suggested that these inhibitory effects are unlikely to be clinically significant.[3] There is a lack of comprehensive studies detailing the specific metabolic pathways and major metabolites of this compound. Its shorter in vivo half-life compared to other opioids suggests it is also subject to relatively rapid clearance.[1]
Below is a diagram illustrating the general workflow for assessing in vitro metabolic stability, a key experiment in determining the metabolic fate of compounds like this compound and noscapine.
Experimental Protocols
To provide a practical context for the data presented, a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes is outlined below. This protocol is a standard approach used in drug discovery to evaluate the intrinsic clearance of a compound.[5][6][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
This standardized protocol allows for the reproducible assessment of metabolic stability and provides valuable data for comparing and selecting drug candidates.
The following diagram illustrates the key signaling pathways involved in drug metabolism, primarily mediated by cytochrome P450 enzymes in the liver.
References
- 1. Pharmacokinetics and variation in the clearance of oxycodone and this compound in patients with cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cytochrome P450 and P-glycoprotein [jstage.jst.go.jp]
- 4. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Assessment of metabolic stability in human liver microsomes [bio-protocol.org]
- 7. mercell.com [mercell.com]
Head-to-head comparison of the anti-proliferative effects of Hydrocotarnine and cotarnine derivatives
A comprehensive analysis of the available scientific literature reveals insights into the anti-cancer properties of cotarnine derivatives, while highlighting a significant gap in the understanding of hydrocotarnine's anti-proliferative effects. This guide synthesizes the current data on cotarnine derivatives, detailing their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation. Despite extensive searches, no comparable experimental data on the anti-proliferative effects of this compound against cancer cell lines was identified.
Executive Summary
Recent research has focused on the modification of natural compounds like noscapine and its oxidative degradation product, cotarnine, to enhance their therapeutic properties, including their anti-cancer activity. Studies have successfully synthesized and evaluated amino acid conjugates of cotarnine, demonstrating their potential as potent anti-proliferative agents. The primary mechanism of action for these derivatives appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. In contrast, the anti-proliferative activity of this compound remains largely unexplored in the public domain, preventing a direct head-to-head comparison with cotarnine derivatives at this time.
Quantitative Data on Anti-proliferative Effects
The anti-proliferative activity of cotarnine and its derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for cotarnine and a key derivative against the 4T1 mammary carcinoma cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cotarnine | 4T1 | 575.3 | [1] |
| Cotarnine-tryptophan (10i) | 4T1 | 54.5 | [1] |
IC50 values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Targeting the Cellular Skeleton
The anti-proliferative effects of cotarnine derivatives are believed to stem from their interaction with tubulin, a key protein in the formation of microtubules.[1] Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in cell division (mitosis). By binding to tubulin, these compounds disrupt the normal dynamics of microtubule assembly and disassembly, leading to mitotic arrest and ultimately triggering programmed cell death, or apoptosis.[1]
Molecular docking studies have suggested a good correlation between the experimental anti-proliferative activity of these compounds and their binding affinity to tubulin.[1] Furthermore, experiments have shown that treatment with cotarnine derivatives leads to an increased percentage of cells undergoing apoptosis.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of these compounds, researchers employ a variety of experimental techniques. The following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for assessing anti-proliferative effects and a simplified representation of the proposed signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of cotarnine derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., 4T1) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., cotarnine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC (5 µL) and Propidium Iodide (5 µL) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer), and GTP is prepared.
-
Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, or colchicine as an inhibitor) is added to the reaction mixture.
-
Polymerization Induction: Polymerization is initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The effect of the compound on the rate and extent of tubulin polymerization is compared to the controls.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The available evidence strongly suggests that cotarnine derivatives, particularly amino acid conjugates, hold promise as anti-proliferative agents. Their mechanism of action, centered on the disruption of microtubule dynamics and induction of apoptosis, provides a solid foundation for further drug development.
However, the striking absence of research on the anti-proliferative effects of this compound is a significant knowledge gap. To enable a comprehensive comparison and to fully understand the structure-activity relationships within this class of compounds, future research should prioritize the evaluation of this compound's cytotoxic and anti-proliferative activities against a panel of cancer cell lines. Furthermore, detailed mechanistic studies, including its potential interaction with tubulin and its effects on cell cycle progression and apoptosis, are crucial to determine its therapeutic potential. Such studies will be instrumental in guiding the rational design of more potent and selective anti-cancer agents based on the cotarnine and this compound scaffolds.
References
Hydrocotarnine as a Biomarker for Noscapine Exposure: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of hydrocotarnine's validity as a biomarker for noscapine exposure, comparing it with other known metabolites. The information presented is based on available scientific literature and aims to provide an objective assessment supported by experimental data and detailed methodologies.
Executive Summary
Noscapine, a benzylisoquinoline alkaloid with antitussive and potential anticancer properties, undergoes extensive metabolism in the body. The primary urinary metabolites of noscapine are cotarnine and meconine . While This compound has been identified as a metabolite, current scientific evidence suggests it is a minor metabolite , excreted in significantly lower quantities than cotarnine and meconine. This low abundance presents a significant challenge to its utility as a reliable biomarker for noscapine exposure, particularly for detecting low-level or remote exposure.
This guide will delve into the available quantitative data, compare the biomarker potential of this compound with its major counterparts, and provide a detailed experimental protocol for the simultaneous quantification of these metabolites, enabling researchers to make informed decisions in their study designs.
Comparative Analysis of Noscapine Metabolites as Biomarkers
The suitability of a metabolite as a biomarker is determined by several factors, including its abundance, specificity, and the availability of sensitive and reliable analytical methods for its detection. The following table summarizes the available quantitative data on the urinary excretion of noscapine and its major metabolites.
| Analyte | Percentage of Administered Dose Excreted in Urine (24 hours) | Key Considerations for Biomarker Potential |
| Noscapine (Unchanged) | < 1%[1] | Very low excretion, not a reliable indicator of exposure. |
| This compound | < 1%[1] | Very low excretion, posing challenges for detection and quantification, especially at low exposure levels. Its utility as a reliable biomarker is questionable. |
| Cotarnine | Variable, but significantly higher than this compound[1] | A major metabolite, making it a more sensitive and reliable biomarker than this compound. |
| Meconine | Variable, but significantly higher than this compound[1] | Another major metabolite, offering good sensitivity and reliability as a biomarker for noscapine exposure. |
Experimental Protocols
To facilitate further research and validation efforts, a detailed experimental protocol for the simultaneous quantification of noscapine and its metabolites (this compound, cotarnine, and meconine) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a composite based on established bioanalytical methods.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Urine Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 100 mM ammonium acetate buffer (pH 5.0).
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Noscapine: To be optimized based on instrumentation
-
This compound: To be optimized based on instrumentation
-
Cotarnine: To be optimized based on instrumentation
-
Meconine: To be optimized based on instrumentation
-
Internal Standards: To be optimized based on the specific standards used
-
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank matrix samples.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (r²) of >0.99 is desirable.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically, the mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Visualizations
Noscapine Metabolism Pathway
Caption: Metabolic pathway of noscapine highlighting the formation of key metabolites.
Experimental Workflow for Biomarker Quantification
Caption: Workflow for the quantification of noscapine metabolites in urine.
References
Comparative Analysis of the Protein Binding Profiles of Hydrocotarnine and Noscapine: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the protein binding profiles of hydrocotarnine and noscapine, offering valuable insights for researchers, scientists, and drug development professionals. By examining their interactions with protein targets, we can better understand their mechanisms of action and potential therapeutic applications.
Introduction to this compound and Noscapine
Noscapine, a phthalide isoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive (cough suppressant).[1][2] More recently, it has garnered significant attention for its potential as an anti-cancer agent.[1][3][4] Its mechanism of action is primarily linked to its interaction with tubulin, a key component of microtubules.[1][5][6] this compound is a related alkaloid, which can be synthesized from noscapine.[7] While structurally related, the available scientific literature on the specific protein binding profile of this compound is significantly less extensive than that of noscapine.
Protein Binding Profiles: A Comparative Overview
A significant body of research has been dedicated to elucidating the protein binding profile of noscapine, identifying its primary targets and the functional consequences of these interactions. In contrast, detailed experimental data on the protein binding characteristics of this compound is sparse, necessitating further investigation.
Noscapine: A Well-Characterized Tubulin-Binding Agent
The primary protein target of noscapine is tubulin , the globular protein that polymerizes to form microtubules.[1][3][4][5][6] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and the maintenance of cell structure.
-
Mechanism of Action: Noscapine binds to tubulin and alters microtubule dynamics.[3][8] Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, which cause extensive microtubule polymerization or depolymerization, noscapine subtly modulates microtubule assembly.[1][8] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in proliferating cancer cells.[1][3][9]
-
Binding Site: In silico and experimental studies have shown that noscapine binds to the αβ-tubulin heterodimer at or near the colchicine-binding site.[10][11][12] Structural studies suggest that the binding of noscapine is prevented by a steric clash with the T5-loop of α-tubulin, and its anticancer activity may arise from a bioactive metabolite that binds to this site.[11]
-
Other Protein Interactions: Beyond tubulin, noscapine has been shown to interact with other proteins. Its well-known antitussive effects are believed to be mediated through its activity as a sigma receptor agonist.[2][13] Additionally, studies have demonstrated that noscapine binds to serum proteins, primarily albumin and alpha 1-acid glycoprotein.[14] Other research has explored its potential binding to the main protease (Mpro) of SARS-CoV-2 and Aurora Kinase B (AURKB).[15][16]
This compound: An Underexplored Profile
Currently, there is a notable lack of published experimental data specifically detailing the protein binding profile of this compound. While it is used as a synthetic intermediate in the creation of noscapine derivatives, its direct interactions with proteins like tubulin have not been well-characterized in the available literature.[7] Further research is required to determine its primary protein targets, binding affinities, and mechanism of action.
Quantitative Data Summary
The following table summarizes the known quantitative data for the protein binding of noscapine. Data for this compound is not included due to the lack of available experimental results.
| Feature | Noscapine |
| Primary Protein Target | Tubulin[1][3][4][5][6] |
| Binding Site on Tubulin | At or near the colchicine site on the αβ-heterodimer[10][11][12] |
| Binding Affinity (Kd) for Tubulin | ~144 - 152 µM[9][17] (Derivatives show higher affinity, e.g., N-(3-brormobenzyl) noscapine with Kd of 38 ± 4.0 µM[9]) |
| Other Known Protein Interactions | Sigma Receptor,[2][13] Serum Albumin,[14] Alpha 1-acid Glycoprotein,[14] SARS-CoV-2 Mpro,[15] Aurora Kinase B (AURKB)[16] |
| Primary Mechanism of Action | Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis[1][3][9] |
Experimental Protocols for Protein Binding Analysis
The characterization of protein-ligand interactions is fundamental to drug discovery. Several biophysical techniques are employed to determine binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[18][19]
-
Principle: A solution of the ligand (e.g., noscapine) is titrated into a solution containing the protein target (e.g., tubulin). The resulting heat change is measured, which is proportional to the amount of binding.[20][21]
-
Data Output: A single ITC experiment can determine the binding affinity (Ka), dissociation constant (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19][21][22] This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free optical technique for monitoring molecular interactions in real-time.[23][24]
-
Principle: One molecule (the ligand, e.g., tubulin) is immobilized on a gold sensor chip. A solution containing the other molecule (the analyte, e.g., noscapine) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[23][25][26]
-
Data Output: SPR provides real-time kinetic data, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[27]
Molecular Docking and Simulation
These are computational methods used to predict how a ligand binds to a protein receptor.
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein to form a stable complex.[15] Molecular dynamics simulations can then be used to study the stability and conformational changes of the protein-ligand complex over time.[12]
-
Data Output: These methods provide insights into the binding mode, binding energy, and key amino acid residues involved in the interaction.[8][12]
Visualizations
The following diagrams illustrate key concepts related to the analysis of protein binding and the mechanism of action of noscapine.
Caption: Experimental workflow for protein-ligand binding analysis.
Caption: Noscapine's mechanism of action via tubulin binding.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design, synthesis, and biological evaluation of third generation α-noscapine analogues as potent tubulin binding anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular insight of isotypes specific β-tubulin interaction of tubulin heterodimer with noscapinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of noscapine's localization and interaction with the tubulin-α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Serum protein binding of noscapine: influence of a reversible hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Binding Mechanism and Pharmacology Comparative Analysis of Noscapine for Repurposing against SARS-CoV-2 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. news-medical.net [news-medical.net]
- 23. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
A Guide to Inter-Laboratory Validation of a Quantitative Assay for Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
The Importance of Inter-Laboratory Validation
Inter-laboratory validation, also known as a round-robin study, is a critical step in the standardization of an analytical method. It assesses the reproducibility and robustness of the assay when performed by different analysts in different laboratories, using different equipment. Successful inter-laboratory validation demonstrates that the method is reliable and transferable, making it suitable for routine use in quality control, clinical trials, and regulatory submissions.
Comparison of Potential Quantitative Assays for Hydrocotarnine
The selection of an appropriate analytical method is the first step. For a molecule like this compound, several techniques could be employed. The two most common and suitable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS).
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Specificity | Good; potential for interference from co-eluting compounds. | Excellent; high specificity due to mass-to-charge ratio detection. |
| **Linearity (R²) ** | Typically ≥ 0.995 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | ≤ 1.5% |
| - Intermediate Precision | ≤ 3% | ≤ 2.5% |
| - Reproducibility | ≤ 5% | ≤ 4% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Robustness | Moderately sensitive to changes in mobile phase composition, pH, and column temperature. | Less sensitive to matrix effects than HPLC-UV, but ion suppression can be a factor. |
Experimental Protocols
Detailed and standardized protocols are essential for a successful inter-laboratory study. Below are generalized protocols for the two compared methods.
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, perform an appropriate extraction procedure to isolate this compound from the matrix.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 290 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the QC and unknown samples using the calibration curve.
-
Protocol 2: Quantitative Analysis of this compound by UHPLC-MS/MS
-
Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but an internal standard (e.g., a deuterated analog of this compound) should be added to all samples and standards.
-
-
UHPLC Conditions:
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and water, both containing 0.1% formic acid, in a gradient elution mode.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentrations of the calibration standards.
-
Perform a linear regression analysis.
-
Determine the concentration of this compound in the QC and unknown samples using the calibration curve.
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the logical flow of an inter-laboratory validation study and a typical analytical workflow.
Caption: Workflow for an inter-laboratory validation study.
Caption: A typical analytical workflow for quantitative analysis.
Conclusion
A robust and reproducible quantitative assay is fundamental for the successful development and quality control of pharmaceutical products containing this compound. By following a structured inter-laboratory validation process as outlined in this guide, researchers can establish a standardized analytical method with well-defined performance characteristics. This ensures data integrity and consistency across different testing sites, ultimately contributing to the safety and efficacy of the final drug product.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the genotoxicity of hydrocotarnine and its structurally related alkaloids: cotarnine, noscapine, and berberine. The information is intended to assist researchers and professionals in drug development in understanding the potential DNA-damaging effects of these compounds. While data on noscapine and berberine are more readily available, this guide also addresses the current knowledge gap regarding the genotoxicity of this compound and cotarnine.
Summary of Genotoxicity Data
The genotoxic potential of these alkaloids has been evaluated in various assays, including the bacterial reverse mutation assay (Ames test), micronucleus assay, chromosomal aberration test, and comet assay. The available quantitative data for noscapine and berberine are summarized below.
| Alkaloid | Assay | Test System | Concentration/Dose | Results | Reference |
| Noscapine | Micronucleus Assay | Human Lymphocytes | 3.9 - 120 µg/mL | Significant increase in CREST-positive micronuclei, indicating chromosomal loss. | [1] |
| Chromosomal Aberration | Human Lymphocytes | 22.5 - 157.5 µg/mL | Dose-related increase in hyperdiploidy and polyploidy. | [2] | |
| Comet Assay | DU145 Human Prostate Cancer Cells | Not specified | Increased DNA damage. | [3] | |
| Berberine | Ames Test | Salmonella typhimurium TA100 | 0.33 - 1000 µ g/plate | Negative for mutagenicity with and without metabolic activation. | [4] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | 50 ppm (+ near UV) | Slight increase in exchanges and breaks. | [5] | |
| Comet Assay | L929 Murine Fibroblast Cells | > 0.025 mg/mL | Increased DNA damage indicator score. | [6] |
Note: Direct quantitative genotoxicity data for this compound and cotarnine are limited in the currently available scientific literature. One study noted the synthesis of this compound from noscapine and evaluated the anti-proliferative activity of cotarnine derivatives, but did not provide specific genotoxicity data for the parent compounds[7][8]. Further research is required to fully characterize the genotoxic profiles of this compound and cotarnine.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are outlined below. These protocols are based on established guidelines and the referenced studies.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[9][10][11][12].
General Protocol:
-
Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects[7][13][14][15].
General Protocol (using Human Lymphocytes):
-
Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
Exposure: The cultured cells are exposed to various concentrations of the test substance with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates a genotoxic effect.
In Vitro Chromosomal Aberration Test
This test is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells[5][16][17][18].
General Protocol (using Human Lymphocytes):
-
Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.
-
Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation, for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural chromosomal aberrations, such as breaks, gaps, and exchanges.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of the key genotoxicity assays and a simplified representation of a DNA damage response pathway.
Figure 1: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Figure 2: Workflow for the In Vitro Micronucleus Assay.
Figure 3: Simplified DNA Damage Response Signaling Pathway.
Discussion and Future Directions
The available data suggest that noscapine and berberine possess genotoxic potential under certain experimental conditions. Noscapine has been shown to induce chromosomal aberrations, specifically aneuploidy and polyploidy, and DNA damage in the Comet assay[1][2][3]. Berberine was negative in the Ames test but has been reported to cause chromosomal aberrations and DNA damage[4][5][6]. The genotoxicity of berberine may be linked to its ability to intercalate with DNA and inhibit topoisomerase enzymes[19][20].
A significant knowledge gap exists regarding the genotoxicity of this compound and cotarnine. Given that cotarnine is a metabolite of noscapine, and this compound is structurally similar, it is plausible that they may also interact with DNA or cellular machinery involved in maintaining genomic integrity[21]. However, without direct experimental evidence, their genotoxic profiles remain speculative. The metabolic activation of these alkaloids is a critical factor, as metabolites may be more or less genotoxic than the parent compounds. For instance, studies on noscapine have identified several metabolites, but in vivo studies in mice did not show evidence of hepatotoxicity through bioactivation to reactive intermediates[22][23].
Future research should prioritize the evaluation of the genotoxic potential of this compound and cotarnine using a standard battery of in vitro and in vivo assays. Mechanistic studies to elucidate how these alkaloids and their metabolites interact with DNA and cellular targets will be crucial for a comprehensive risk assessment.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. In Vitro Mammalian Cell Gene Mutation Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 5. nib.si [nib.si]
- 6. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. Berberine inhibited arylamine N-acetyltransferase activity and gene expression and DNA adduct formation in human malignant astrocytoma (G9T/VGH) and brain glioblastoma multiforms (GBM 8401) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 11. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. toxicoop.com [toxicoop.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. genedirex.com [genedirex.com]
- 19. Effects of berberine on arylamine N-acetyltransferase activity and 2-aminofluorene-DNA adduct formation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive Study in the Inhibitory Effect of Berberine on Gene Transcription, Including TATA Box - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic pathway profiling of the derivative of important herbal component noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic map and bioactivation of the anti-tumour drug noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic efficacy of Hydrocotarnine derivatives in preclinical models
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has emerged as a promising, non-addictive therapeutic agent with a rich history of preclinical validation, particularly in oncology.[1][2] While its traditional use has been as a cough suppressant, extensive research has unveiled its potent anti-cancer properties, positioning it and its derivatives, collectively known as noscapinoids, as a compelling class of compounds for drug development.[1][3] This guide provides a comparative analysis of the preclinical therapeutic efficacy of noscapine and its derivatives, offering researchers and drug development professionals a comprehensive overview of the existing experimental data.
Comparative Efficacy of Noscapine and Its Derivatives in Preclinical Cancer Models
The anti-cancer activity of noscapine and its synthetic analogs has been evaluated across a spectrum of cancer types. The primary mechanism of action involves the modulation of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Preclinical studies, both in vitro and in vivo, have demonstrated significant therapeutic potential.
Table 1: In Vitro Cytotoxicity of Noscapine and its Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Type | IC50 (µM) | Reference |
| Noscapine | Human Non-Small Cell Lung Cancer (H460) | 34.7 ± 2.5 | [4] |
| 4T1 Mammary Carcinoma | 215.5 | [5] | |
| Noscapine-Phenylalanine (6h) | 4T1 Mammary Carcinoma | 11.2 | [5] |
| Noscapine-Tryptophan (6i) | 4T1 Mammary Carcinoma | 16.3 | [5] |
| Cotarnine-Tryptophan (10i) | 4T1 Mammary Carcinoma | 54.5 | [5] |
| Cotarnine | 4T1 Mammary Carcinoma | 575.3 | [5] |
Table 2: In Vivo Efficacy of Noscapine in Xenograft Mouse Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer (H460) | Nude Mice | 300 mg/kg/day (oral) | 49% | [4] |
| Nude Mice | 450 mg/kg/day (oral) | 65% | [4] | |
| Nude Mice | 550 mg/kg/day (oral) | 86% | [4] | |
| Prostate Cancer (PC3) | Immunodeficient Mice | 300 mg/kg/day (oral) for 56 days | Significant reduction in tumor weight (0.42g vs 0.97g in control) | [6] |
| Breast Cancer (MCF-7) | Athymic Mice | Not specified | 80% regression of human breast tumors | [1] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | Not specified | Effective in shrinking tumors | [7] |
| Gastric Cancer (BGC823) | Mice | Intravenous, every 3 days | Formation of smaller tumors than controls | [7] |
Experimental Protocols
The validation of noscapinoid efficacy relies on a battery of standardized preclinical assays. Below are detailed methodologies for key experiments cited in the literature.
1. In Vitro Cell Viability Assay (Crystal Violet Assay)
-
Cell Seeding: Cancer cells (e.g., H460) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of noscapine or its derivatives (e.g., 10-160 µM) for a specified duration (e.g., 72 hours).
-
Staining: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 10% formalin for 10 minutes and stained with 0.5% crystal violet solution for 20 minutes.
-
Quantification: The plates are washed with water and air-dried. The stained cells are solubilized with 33% glacial acetic acid, and the absorbance is measured at 590 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. In Vivo Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., H460, PC3) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²)/2.
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound (e.g., noscapine) is administered via the specified route (e.g., oral gavage, intravenous injection) at the predetermined dose and schedule. A control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group. The body weight of the animals is also monitored as an indicator of toxicity.[4][6]
Mechanism of Action and Experimental Workflow
The primary molecular target of noscapine is tubulin. By binding to tubulin, noscapine alters microtubule dynamics, which is crucial for cell division. This disruption activates cell cycle checkpoints, leading to mitotic arrest and subsequent apoptosis.
Caption: Mechanism of action of noscapine leading to apoptosis.
The preclinical evaluation of novel noscapinoid derivatives typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 4. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hydrocotarnine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Hydrocotarnine, a compound structurally related to hydrocodone, ensuring the protection of personnel and the environment.
Given its chemical lineage, this compound should be handled as a potentially controlled substance, necessitating stringent disposal protocols in line with U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations. The primary principle for the disposal of such substances is that they must be rendered "non-retrievable." This guide outlines the necessary steps to ensure compliance and safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the SDS for a closely related compound, such as Cotarnine, should be reviewed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid the formation of dust and aerosols.[1]
Disposal Do's and Don'ts
| Do | Don't |
| Segregate this compound waste from other chemical waste streams. | Do not discharge this compound waste to sewer systems.[1] |
| Use a licensed chemical destruction plant or a certified hazardous waste disposal service.[1] | Do not contaminate water, foodstuffs, or feed with this compound waste.[1] |
| Keep this compound waste in suitable, closed, and clearly labeled containers for disposal.[1] | Do not attempt to neutralize or treat this compound waste unless you are following a validated and approved institutional protocol. |
| Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to arrange for pickup. | Do not dispose of this compound in regular laboratory trash. |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound. Note: Your institution's specific procedures may vary, and you should always adhere to them.
1. Identification and Segregation:
- Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves).
- Segregate this waste into a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
2. Labeling:
- Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the approximate concentration and quantity. Your EH&S department will provide specific labeling requirements.
3. Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
- The storage area should be away from incompatible materials.
4. Arranging for Disposal:
- Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
- Provide them with all necessary information about the waste, as detailed on the label.
5. Documentation:
- Maintain a detailed record of the waste generated, including the amount and date of disposal. This is a critical component of laboratory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
